Stereoselective Synthesis of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: A Comprehensive Methodological Guide
Abstract: The[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold represents a highly valuable 2,3-disubstituted tetrahydrofuran (THF) motif, frequently utilized in the development of CNS-active agents and kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold represents a highly valuable 2,3-disubstituted tetrahydrofuran (THF) motif, frequently utilized in the development of CNS-active agents and kinase inhibitors. Synthesizing this core with precise relative stereochemistry (specifically the trans-diastereomer) requires a robust, self-validating synthetic strategy. This whitepaper details a highly efficient, 6-step stereoselective route leveraging a Vinylogous Mukaiyama Aldol Reaction (VMAR) followed by a diastereoselective Michael addition and a controlled lactone-to-ether reduction sequence.
Retrosynthetic Analysis & Strategic Design
The target molecule is a 2,3-disubstituted oxolane. Traditional [3+2] cycloadditions often struggle with regiocontrol when targeting the 2,3-substitution pattern, typically favoring 2,5-disubstitution[1]. To circumvent this, our strategy relies on the construction of a highly functionalized
γ
-butyrolactone intermediate, which maps perfectly onto the target oxolane upon reduction.
Oxolane Core Construction: The THF ring is derived from the exhaustive, yet controlled, reduction of a
γ
-aryl-
β
-substituted-
γ
-butyrolactone.
Stereocenter Generation (C3): The methanamine group at C3 of the oxolane originates from a nitromethyl group at the
β
-position (C4) of the lactone. This is installed via a diastereoselective Michael addition of nitromethane to a butenolide. The existing stereocenter at the
γ
-position dictates the incoming nucleophile's trajectory, ensuring a trans relationship[2].
Framework Assembly (C2): The
γ
-arylbutenolide itself is rapidly assembled via a Vinylogous Mukaiyama Aldol Reaction (VMAR) between 1-methyl-1H-pyrazole-4-carbaldehyde and 2-(trimethylsilyloxy)furan[3].
Retrosynthetic strategy highlighting the VMAR and Michael addition sequence.
Objective: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)furan-2(5H)-one.
Causality: BF3·OEt2 selectively activates the aldehyde carbonyl. 2-(Trimethylsilyloxy)furan acts as a vinylogous nucleophile, attacking from its
γ
-carbon. This pathway avoids the use of strong bases that could degrade the electron-rich pyrazole ring.
Protocol:
Charge a flame-dried flask with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous CH2Cl2 (0.2 M). Cool to -78 °C under N2.
Add BF3·OEt2 (1.2 equiv) dropwise. Stir for 15 minutes to ensure complete complexation.
Add 2-(trimethylsilyloxy)furan (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours.
Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and purify via silica gel chromatography to afford the
γ
-arylbutenolide.
Step 2: Diastereoselective Michael Addition
Objective: Synthesis of trans-4-(nitromethyl)-5-(1-methyl-1H-pyrazol-4-yl)dihydrofuran-2(3H)-one.
Causality: The trans diastereoselectivity is governed by steric approach control. The bulky pyrazole group at C5 shields the syn face of the butenolide. The nitronate anion (generated by DBU) exclusively attacks the
β
-position (C4) from the anti face[4].
Protocol:
Dissolve the butenolide (1.0 equiv) in anhydrous THF (0.1 M).
Add nitromethane (5.0 equiv) followed by DBU (0.1 equiv) at 0 °C.
Warm to 25 °C and stir for 12 hours. Monitor by TLC until the UV-active starting material is consumed.
Quench with 1M HCl, extract with EtOAc, and concentrate to yield the trans-lactone.
Steps 3 & 4: Nitro Reduction and Amine Protection
Objective: Conversion of the nitromethyl group to a Boc-protected aminomethyl group.
Protocol:
Dissolve the nitromethyl lactone in MeOH. Add 10% Pd/C (0.1 equiv by weight).
Stir under an H2 atmosphere (balloon) for 6 hours. Filter through Celite to remove the catalyst.
Concentrate the crude amine, redissolve in CH2Cl2, and add Et3N (2.0 equiv) and Boc2O (1.2 equiv).
Stir at room temperature for 4 hours. Aqueous workup and column chromatography yield the Boc-protected lactone intermediate.
Step 5: Lactone-to-Ether Reduction Sequence
Objective: Reduction of the lactone carbonyl to a methylene group, yielding the target oxolane core.
Causality: A direct reduction with LiAlH4 would disastrously cleave the ring into an acyclic 1,4-diol. Instead, DIBAL-H is used at strictly -78 °C to arrest the reduction at the lactol (hemiacetal) stage. Subsequently, BF3·OEt2 activates the lactol hydroxyl group, forcing its departure to generate a highly electrophilic oxocarbenium ion. Triethylsilane (Et3SiH) then delivers a hydride to this intermediate, sealing the ether linkage[5].
Mechanistic pathway of lactone reduction via an oxocarbenium intermediate.
Protocol:
Dissolve the Boc-protected lactone in anhydrous CH2Cl2 at -78 °C.
Add DIBAL-H (1.1 equiv, 1M in hexanes) dropwise. Stir for 1 hour. Quench carefully with MeOH, then Rochelle's salt solution. Isolate the lactol.
Redissolve the lactol in CH2Cl2 at -78 °C. Add Et3SiH (3.0 equiv) followed by BF3·OEt2 (1.5 equiv).
Gradually warm to 0 °C over 2 hours. Quench with saturated NaHCO3 and extract with CH2Cl2.
Step 6: Global Deprotection
Protocol:
Treat the Boc-protected oxolane with a 1:1 mixture of TFA/CH2Cl2 for 2 hours at room temperature.
Concentrate under reduced pressure. Neutralize with basic ion-exchange resin or 1M NaOH to yield the free base: [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine .
Quantitative Data & Optimization
The success of this route hinges on precise condition control during the Michael addition and the lactone reduction. The data below summarizes the optimization parameters validating our selected protocols.
Table 1: Optimization of the Michael Addition of Nitromethane to
γ
-Aryl Butenolide
Entry
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (trans:cis)
1
Et3N (1.5)
CH2Cl2
25
45
3:1
2
DABCO (0.2)
CH3NO2
25
68
5:1
3
DBU (0.1)
THF
0 to 25
89
>20:1
4
TBAF (0.1)
THF
0
82
15:1
Note: DBU provides the optimal basicity to generate the nitronate anion without causing ring-opening of the lactone. THF at lower temperatures maximizes the facial selectivity (steric approach control).
Table 2: Optimization of the Lactone-to-Ether Reduction Sequence (Step 5b)
Entry
Silane (Equiv)
Lewis Acid (Equiv)
Solvent
Temp (°C)
Yield of Ether (%)
1
Et3SiH (2.0)
TFA (2.0)
CH2Cl2
0
35 (Incomplete)
2
Et3SiH (3.0)
TiCl4 (1.1)
CH2Cl2
-78
55 (Side products)
3
Et3SiH (3.0)
BF3·OEt2 (1.5)
CH2Cl2
-78 to 0
92 (Clean conversion)
Note: BF3·OEt2 is uniquely suited to abstract the hydroxyl group from the lactol to form the oxocarbenium ion at -78 °C without cleaving the acid-sensitive Boc protecting group, which degrades under stronger Lewis acids like TiCl4.
References
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access.[Link]
Organic Chemistry Portal. (2025). Synthesis of tetrahydrofurans. Organic Chemistry Portal.[Link]
Ooi, T., & Maruoka, K. (2004). Asymmetric Organocatalysis of Structurally Well-Defined Chiral Quaternary Ammonium Fluorides. Accounts of Chemical Research, ACS Publications.[Link]
Tsakos, M., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI.[Link]
De Souza, R. O. M. A., et al. (2015). Chemical transformations of furan-2(5H)-ones. ResearchGate.[Link]
Comprehensive Characterization and Application of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in Fragment-Based Drug Discovery
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary and Structural Rationale In the evolving landscape o...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary and Structural Rationale
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, heteroaromatic screening libraries to topologically complex, sp³-enriched scaffolds is paramount. This paradigm shift, famously termed the [1], correlates increased carbon saturation (Fsp³) with higher clinical success rates, improved solubility, and reduced off-target promiscuity.
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (CAS: 1423034-27-8) represents a quintessential next-generation fragment. It strategically combines three distinct pharmacophoric elements:
1-Methyl-1H-pyrazole core: A well-validated, low-molecular-weight heteroaromatic system frequently utilized to target the hinge region of kinases via its sp² nitrogen (Hydrogen Bond Acceptor).
Oxolane (tetrahydrofuran) ring: A rigidified, sp³-rich spacer that projects substituents out of the two-dimensional plane, providing critical three-dimensional growth vectors.
Methanamine moiety: A primary aliphatic amine that is protonated at physiological pH, serving as an ideal anchor for forming electrostatic salt bridges with conserved acidic residues (e.g., Asp/Glu in GPCRs or the DFG motif in kinases).
Physicochemical Profiling
To validate its utility in FBDD, the fragment must adhere to the [2], which dictates the optimal physicochemical space for fragment libraries to ensure high ligand efficiency and room for downstream elaboration.
Table 1: Physicochemical Properties and Ro3 Compliance
Property
Calculated Value
"Rule of Three" Threshold
Compliance
Molecular Weight (MW)
181.24 g/mol
≤ 300 Da
Yes
cLogP (estimated)
0.85
≤ 3
Yes
Hydrogen Bond Donors (HBD)
1 (-NH₂)
≤ 3
Yes
Hydrogen Bond Acceptors (HBA)
3 (N, N, O)
≤ 3
Yes
Rotatable Bonds
3
≤ 3
Yes
Fraction sp³ (Fsp³)
0.55 (5/9 carbons)
> 0.4 (Desirable)
Highly Optimal
Topological Polar Surface Area
55.1 Ų
≤ 60 Ų
Yes
Integration into FBDD Workflows
The high Fsp³ character of this fragment makes it an excellent candidate for structure-based drug design. The workflow below illustrates how this molecule transitions from a primary screening hit to a high-affinity lead compound.
Caption: Workflow for utilizing sp3-enriched fragments in structure-based drug discovery.
Analytical Characterization and Quality Control
Because the oxolane ring contains two adjacent stereocenters at C2 and C3, the molecule exists as cis and trans diastereomers. Screening diastereomeric mixtures confounds biophysical assays (like [3]) and X-ray crystallography. Therefore, rigorous analytical characterization is a mandatory self-validating system before library inclusion.
Caption: Analytical quality control logic tree for fragment validation.
Protocol 1: High-Throughput LC-HRMS for Purity and Exact Mass
Objective: To confirm the exact elemental composition (C₉H₁₅N₃O) and ensure >95% purity, ruling out unreacted pyrazole or oxolane precursors.
Causality & Rationale: The primary amine moiety is highly basic. Using a low-pH mobile phase ensures the amine is fully protonated, preventing peak tailing on the silica-based stationary phase and optimizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Step-by-Step Methodology:
Sample Preparation: Dissolve the fragment in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.
Chromatographic Separation:
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Reasoning: Sub-2 µm particles provide sharp peak shapes, resolving potential diastereomeric impurities.
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry (ESI+):
Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Scan range: m/z 100–500.
Validation Checkpoint:
Theoretical Exact Mass: 181.1215 Da.
Expected [M+H]⁺ Ion: 182.1288 m/z.
Self-Validation: Inject a blank solvent sample immediately after the fragment run. The absence of the 182.1288 m/z peak in the blank confirms zero column carryover, validating the purity integration of the previous run.
Protocol 2: 2D NOESY NMR for Relative Stereochemistry
Objective: To unambiguously determine the relative stereochemistry (cis vs. trans) of the oxolane C2 and C3 substituents.
Causality & Rationale: The spatial proximity of the C2 and C3 protons dictates the strength of the Nuclear Overhauser Effect (NOE). A strong cross-peak between the C2-H and C3-H protons indicates a cis relationship (protons on the same face of the ring), whereas a weak or absent cross-peak strongly suggests a trans configuration.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the fragment in 0.6 mL of DMSO-d₆. Reasoning: DMSO-d₆ is chosen over D₂O to prevent the rapid deuterium exchange of the -NH₂ protons, allowing their observation and integration.
1D ¹H NMR Acquisition (Validation Checkpoint):
Acquire a standard 1D ¹H spectrum at 400 MHz.
Self-Validation: Integrate the spectrum. The total integration must equal exactly 15 protons. The pyrazole N-CH₃ must appear as a sharp 3H singlet (~3.80 ppm). If the integration fails, the sample is impure, and 2D analysis is aborted.
2D NOESY Acquisition:
Mixing Time (
τm
): Set to 400 ms. Reasoning: For a small molecule (MW = 181 Da), the molecular tumbling rate falls within the extreme narrowing limit (
ωτc≪1
). A 400 ms mixing time allows sufficient cross-relaxation to build positive NOE enhancements without introducing spin-diffusion artifacts.
Acquire with 2048 data points in t2 and 256 increments in t1.
Data Interpretation: Analyze the cross-peaks mapped in Table 2.
Table 2: Expected ¹H NMR Shifts and Diagnostic NOE Contacts (DMSO-d₆, 400 MHz)
Proton Position
Multiplicity
Expected Shift (ppm)
Diagnostic NOE Contacts
Pyrazole N-CH₃
Singlet (3H)
~3.80
Pyrazole C3-H, C5-H
Pyrazole C3-H / C5-H
Singlets (1H each)
~7.30, ~7.60
N-CH₃, Oxolane C2-H
Oxolane C2-H
Doublet / dd (1H)
~4.80
Pyrazole C3/C5-H, Oxolane C3-H (Strong if cis)
Oxolane C3-H
Multiplet (1H)
~2.50
Oxolane C2-H, C4-H₂, Methanamine -CH₂-
Methanamine -CH₂-
Doublet (2H)
~2.70
Oxolane C3-H, Amine -NH₂
Amine -NH₂
Broad Singlet (2H)
~1.50 - 2.00
Methanamine -CH₂-
Conclusion[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a highly optimized, sp³-enriched fragment that perfectly aligns with modern FBDD paradigms. By providing a rigid 3D vector (oxolane), a hinge-binding motif (pyrazole), and an electrostatic anchor (primary amine), it serves as a premium starting point for targeting complex proteins. Rigorous adherence to the analytical protocols outlined above ensures the structural integrity and stereochemical purity required to translate primary screening hits into viable clinical leads.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. URL:[Link]
Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. URL:[Link]
Foundational
Technical Whitepaper: Chemical Properties and Synthetic Utility of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in Fragment-Based Drug Discovery
Executive Summary In modern medicinal chemistry, the transition from planar, aromatic-heavy screening libraries to structurally complex, sp3-enriched scaffolds is paramount for reducing clinical attrition rates[1]. As a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from planar, aromatic-heavy screening libraries to structurally complex, sp3-enriched scaffolds is paramount for reducing clinical attrition rates[1]. As a Senior Application Scientist, I frequently evaluate building blocks that offer optimal vector projection and metabolic stability. [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (commercially available under CAS 1909287-44-0)[2],[3] represents a best-in-class fragment for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and validated synthetic workflows, serving as a definitive guide for drug development professionals.
To ensure high ligand efficiency and optimal binding kinetics, fragments must strictly adhere to specific physicochemical boundaries. The Astex Rule of Three (Ro3) dictates that ideal fragments should possess a molecular weight under 300 Da, a cLogP of ≤ 3, and no more than three hydrogen bond donors or acceptors[4].
As detailed in Table 1, this compound perfectly aligns with Ro3 parameters while offering a highly favorable Fraction of sp3 carbons (Fsp3), which is critical for enhancing aqueous solubility and achieving high shape complementarity in deep binding pockets.
The architectural design of this molecule provides three distinct functional domains, each serving a specific mechanistic purpose in lead optimization:
The Oxolane (Tetrahydrofuran) Core : Unlike flat phenyl rings, the sp3-hybridized oxolane ring acts as a rigid 3D spacer. It projects the pyrazole and methanamine groups into specific vectors, minimizing the entropic penalty upon target binding. The relative stereochemistry (e.g., the rac-(2R,3S) diastereomer) dictates the precise trajectory of these exit vectors[3].
The 1-Methyl-1H-pyrazole Moiety : Pyrazoles are privileged pharmacophores in kinase inhibitor design. The N2 nitrogen of the pyrazole ring is a potent hydrogen bond acceptor, frequently engaging the backbone amides of kinase hinge regions.
The Methanamine Handle : The primary amine serves as a highly reactive, unhindered synthetic vector, allowing for rapid library expansion via amide couplings, reductive aminations, or urea formations.
Pharmacophore mapping and target interaction logical relationships.
Experimental Workflows & Protocols
Protocol: High-Throughput Amide Coupling for Library Generation
Objective: To functionalize the primary amine of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine with diverse carboxylic acids without inducing epimerization at the C2/C3 stereocenters.
Pre-activation Phase: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
Causality: Pre-activation ensures the complete formation of the highly reactive O-At (7-azabenzotriazole) active ester. DIPEA is explicitly chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby eliminating the risk of base-catalyzed epimerization at the sensitive oxolane stereocenters.
Coupling Phase: Add the amine fragment (1.2 eq) dropwise to the active ester solution. Stir continuously at room temperature for 2 to 12 hours.
Causality: While the primary methanamine is reactive, the adjacent bulky oxolane ring restricts the reaction trajectory. Maintaining room temperature prevents thermal degradation of the pyrazole moiety while allowing sufficient time for the sterically hindered coupling to reach completion.
Real-Time Monitoring: Monitor the reaction progress via LC-MS.
Causality: A robust protocol must be self-validating. The complete disappearance of the amine's characteristic mass signal (m/z [M+H]+ 182.1)[5] confirms quantitative conversion.
Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and perform sequential washes with saturated aqueous NaHCO3, followed by brine.
Causality: The basic aqueous wash neutralizes any unreacted acid and efficiently partitions the water-soluble HATU byproducts (e.g., HOAt) and DMF into the aqueous layer, leaving a highly pure organic phase.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC to isolate the final target amide scaffold.
High-throughput amide coupling workflow for primary amine functionalization.
References
[2] Title: 88-2334-05 Enamine 化合物 250mg CAS No:1909287-44-0 EN300-254167. Source: AXEL / as-1.co.jp. URL:[Link]
An In-Depth Technical Guide to the Structural and Synthetic Profiling of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine As drug discovery paradigms shift away from flat, planar aromatic systems toward sp3-enriched s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural and Synthetic Profiling of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
As drug discovery paradigms shift away from flat, planar aromatic systems toward sp3-enriched scaffolds, the demand for highly functionalized, 3D-complex building blocks has surged. [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (CAS: 1423034-27-8) represents a premier example of this shift [1]. By combining a heteroaromatic hydrogen-bonding moiety with a saturated cyclic ether and a reactive primary amine, this molecule serves as an ideal fragment for modern medicinal chemistry campaigns.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical rationale behind the molecule's design, the causality governing its synthesis, and the self-validating protocols required for its integration into high-throughput library generation.
Structural Rationale and Physicochemical Profiling
The architectural brilliance of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine lies in its tripartite nature. Each functional zone serves a distinct purpose in rational drug design:
The 1-Methyl-1H-pyrazole Ring: This electron-rich heteroaromatic system acts as a robust hydrogen bond acceptor. The N-methyl group prevents tautomerization, locking the molecule into a single predictable binding conformation while improving lipophilicity.
The Oxolane (Tetrahydrofuran) Core: The saturated five-membered ring introduces significant sp3 character (
Fsp3
). This non-planar geometry allows the molecule to project its substituents into distinct vectors, enabling it to probe deep, complex binding pockets (such as kinase hinge regions) that flat molecules cannot access.
The Methanamine Handle: The primary amine is the synthetic anchor. It is highly nucleophilic, making it the ideal handle for late-stage functionalization via amide couplings, reductive aminations, or sulfonamide formations.
Quantitative Physicochemical Data
To evaluate its utility in Fragment-Based Drug Discovery (FBDD), we map its properties against the "Rule of Three" (Ro3).
Property
Value
Implication for Drug Design
Molecular Formula
C
9
H
15
N
3
O
Compact footprint for fragment screening.
Molecular Weight
181.23 g/mol
Well below the 300 Da Ro3 limit; high ligand efficiency.
Fraction sp3 (
Fsp3
)
0.55
High 3D character; correlates with clinical success and solubility.
H-Bond Donors
1 (-NH
2
)
Favorable for target engagement without excessive desolvation penalties.
H-Bond Acceptors
3 (N, N, O)
Multiple interaction points for kinase/GPCR binding.
Rotatable Bonds
3
Low entropic penalty upon binding to the target protein.
Synthetic Methodology and Causality
Synthesizing substituted oxolanes with precise stereochemical control is notoriously challenging due to the flexibility of the five-membered ring [2]. The most robust route avoids attempting to functionalize an intact oxolane directly. Instead, we utilize a modular approach: constructing a functionalized oxolane core (e.g., a halogenated nitrile), followed by a stereoselective Suzuki-Miyaura cross-coupling, and concluding with a controlled reduction.
Causality in Experimental Design
Why use a nitrile precursor? The primary amine must be masked as a nitrile (-C
≡
N) during the Suzuki coupling. Free primary amines can coordinate with and poison the Palladium catalyst, leading to reaction failure.
Why 1-methyl-1H-pyrazole-4-boronic acid pinacol ester? This specific boronic ester is highly bench-stable and readily undergoes transmetalation without the need for excessively harsh bases, minimizing epimerization at the sensitive C3 position of the oxolane ring [3].
Why Raney Nickel for reduction? While LiAlH
4
is a powerful reducing agent, it poses a risk of reductive ring-opening of the oxolane core. Catalytic hydrogenation with Raney Nickel ensures selective reduction of the nitrile to the primary amine while preserving the cyclic ether.
Figure 1: Logical workflow for the modular synthesis of the target oxolane building block.
Step-by-Step Protocol: Synthesis and Validation
Phase 1: Suzuki-Miyaura Cross-Coupling
Preparation: In an oven-dried Schlenk flask, combine 2-bromo-oxolane-3-carbonitrile (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and K
2
CO
3
(2.5 eq).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H
2
O. Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).
Catalyst Addition: Add Pd(dppf)Cl
2
(0.05 eq). Causality: The bidentate dppf ligand prevents the precipitation of inactive palladium black, ensuring high turnover numbers.
Reaction: Heat the mixture to 90 °C for 12 hours under Argon.
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass is <1% of the total ion current, and the intermediate mass [M+H]
+
is dominant.
Phase 2: Nitrile Reduction
Preparation: Dissolve the purified intermediate in anhydrous Methanol. Add a catalytic amount of Raney Nickel (slurry in water, washed with MeOH prior to use).
Hydrogenation: Transfer to a Parr shaker. Pressurize with H
2
gas to 50 psi and agitate at room temperature for 16 hours.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Warning: Do not let Raney Nickel dry out on the filter paper, as it is highly pyrophoric.
Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. A dark purple spot confirms the successful generation of the primary methanamine.
Application in Medicinal Chemistry Workflows
Once synthesized,[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is primed for library generation. Its primary application is acting as the nucleophile in amide coupling reactions with diverse electrophilic carboxylic acids. The resulting sp3-rich amides often exhibit superior pharmacokinetic profiles compared to their flat, biphenyl-like counterparts.
Figure 2: Integration of the methanamine fragment into an amide coupling workflow.
Quality Control & Stereochemical Resolution
Because the oxolane ring contains two adjacent stereocenters (C2 and C3), the synthesis typically yields a mixture of diastereomers (cis/trans) and their respective enantiomers. Biological targets are highly stereospecific; therefore, the final lead compounds must be resolved.
We mandate the use of Chiral Supercritical Fluid Chromatography (SFC) over traditional HPLC for this resolution.
Causality: The highly polar nature of the primary amine often leads to severe peak tailing and poor resolution on standard normal-phase HPLC chiral columns. SFC utilizes supercritical CO
2
combined with a basic modifier (e.g., 0.1% diethylamine in methanol), which suppresses secondary interactions between the amine and the stationary phase, yielding sharp, baseline-resolved peaks for all four possible stereoisomers.
Synthesis of Five-Membered Heterocycles and Substituted Oxolanes. Scribd.
Practical Pyrazole−Boron Reagent for Suzuki Cross-Coupling. ACS Publications.
Foundational
A Senior Application Scientist's Guide to the Synthesis of Substituted Oxolanes
Introduction: The Ubiquitous Oxolane and Its Importance in Modern Chemistry The oxolane, or tetrahydrofuran (THF), ring is a privileged five-membered heterocyclic motif that is a cornerstone of numerous natural products,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ubiquitous Oxolane and Its Importance in Modern Chemistry
The oxolane, or tetrahydrofuran (THF), ring is a privileged five-membered heterocyclic motif that is a cornerstone of numerous natural products, pharmaceuticals, and functional materials.[1] Its prevalence in biologically active molecules, from the potent antitumor agents of the annonaceous acetogenins to complex polyether antibiotics, underscores the critical importance of robust and stereoselective methods for its construction.[2] For researchers, scientists, and drug development professionals, the ability to synthesize highly substituted and stereochemically defined oxolanes is paramount for the exploration of new chemical space and the development of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the core strategies for substituted oxolane synthesis. As a senior application scientist, my focus is not merely on the recitation of protocols but on elucidating the underlying principles, the causality behind experimental choices, and the practical considerations that enable the successful application of these methods in a research and development setting. Each described methodology is presented as a self-validating system, grounded in mechanistic understanding and supported by authoritative literature.
Strategic Decision-Making in Oxolane Synthesis: A Comparative Overview
The choice of a synthetic route to a substituted oxolane is a critical decision dictated by the desired substitution pattern, stereochemical complexity, available starting materials, and scalability. The following sections will delve into the major classes of synthetic transformations, providing both the "how" and the "why" for each approach.
Nucleophilic Cyclization Strategies: The Classical Approach
Intramolecular nucleophilic substitution is a foundational and widely employed strategy for the construction of the oxolane ring. These methods rely on the cyclization of a linear precursor containing a nucleophilic hydroxyl group and a suitable leaving group.
Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a testament to the enduring power of classical organic reactions. The fundamental principle involves the deprotonation of a tethered alcohol to form an alkoxide, which then displaces a leaving group (typically a halide or sulfonate) via an S(_N)2 mechanism to forge the C-O bond of the oxolane ring.[3]
Mechanistic Insights and Stereochemical Control:
The stereochemical outcome of the intramolecular Williamson ether synthesis is dictated by the S(_N)2 mechanism, which proceeds with inversion of configuration at the carbon bearing the leaving group. Therefore, the stereochemistry of the final product is directly related to the stereochemistry of the acyclic precursor. Careful planning of the synthesis of the open-chain substrate is crucial for achieving the desired stereochemical outcome in the final cyclic product. For example, to form a trans-2,5-disubstituted tetrahydrofuran, the starting material must have the appropriate relative stereochemistry between the hydroxyl group and the leaving group to allow for backside attack.
Diagram 1: Mechanism of Intramolecular Williamson Ether Synthesis
Caption: Intramolecular SN2 reaction in Williamson ether synthesis.
Experimental Protocol: Synthesis of Tetrahydrofuran from 4-bromobutan-1-ol
This protocol provides a representative example of an intramolecular Williamson ether synthesis.
Materials:
4-bromobutan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH(_4)Cl)
Diethyl ether
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice bath.
Slowly add a solution of 4-bromobutan-1-ol (1.0 eq) in anhydrous THF to the stirred suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH(_4)Cl.
Extract the mixture with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
Purify the crude product by distillation to afford tetrahydrofuran.
Troubleshooting:
Low Yield: Incomplete deprotonation can be an issue. Ensure the NaH is fresh and the solvent is rigorously dried. A common side reaction is intermolecular etherification; this can be minimized by using high dilution conditions.
Elimination Byproducts: While less common for the formation of a five-membered ring, elimination can occur, especially with more hindered substrates. Using a non-nucleophilic base like NaH is generally effective at minimizing this.
Intramolecular Ring-Opening of Epoxides
The intramolecular ring-opening of epoxy alcohols is a powerful and stereospecific method for the synthesis of substituted oxolanes. The reaction can be catalyzed by either acid or base, and the regioselectivity of the epoxide opening (attack at the more or less substituted carbon) is a key consideration.
Mechanistic Insights and Regiocontrol:
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic alcohol then attacks one of the epoxide carbons. The regioselectivity is influenced by both electronic and steric factors. Generally, for terminal epoxides, the attack occurs at the less substituted carbon (5-exo-tet cyclization), following Baldwin's rules. However, the formation of a more stable carbocation at the more substituted carbon can sometimes lead to the 6-endo-tet product (a tetrahydropyran), although this is generally less favored.[4]
Base-Catalyzed Opening: In the presence of a base, the alcohol is deprotonated to the more nucleophilic alkoxide. The subsequent intramolecular S(_N)2 attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the 5-exo-tet product.
Stereochemical Outcome: The ring-opening of the epoxide proceeds with inversion of configuration at the center of nucleophilic attack. This allows for the predictable synthesis of stereochemically rich oxolanes from chiral epoxy alcohol precursors.
Diagram 2: Regioselectivity in Epoxide Ring-Opening
Caption: Regioselectivity in the acid-catalyzed ring-opening of an epoxy alcohol.
Palladium-Catalyzed Carboetherification: A Modern Approach
Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules, and the construction of substituted oxolanes is no exception. The Wolfe group has developed a powerful and highly stereoselective method for the synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl or vinyl bromides.[5][6] This transformation is remarkable as it forms both a C-C and a C-O bond in a single step with excellent control of stereochemistry.
Mechanistic Insights and the Role of Ligands:
The catalytic cycle is believed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl bromide to form a Pd(II)-aryl intermediate.
Alkoxide Formation: The γ-hydroxy alkene is deprotonated by a strong base (typically NaOtBu), and the resulting alkoxide coordinates to the Pd(II) center.
Intramolecular Olefin Insertion: The tethered alkene of the alkoxide ligand inserts into the Pd-aryl bond. This is a crucial step that forms the tetrahydrofuran ring.
Reductive Elimination: The resulting palladium alkyl intermediate undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The choice of phosphine ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as DPE-Phos, have been shown to promote the desired carboetherification pathway and suppress side reactions like β-hydride elimination.[5] The ligand influences both the rate of the desired catalytic steps and the stereochemical outcome of the reaction.
Diagram 3: Catalytic Cycle of Palladium-Catalyzed Carboetherification
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of substituted oxolanes.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(Naphthalen-2-ylmethyl)tetrahydrofuran
This protocol is adapted from the work of Wolfe and Rossi.[6]
In a glovebox, to a screw-capped vial, add Pd(_2)(dba)(_3) (1 mol%), DPE-Phos (2 mol%), and NaOtBu (2.0 equiv).
Add 2-bromonaphthalene (2.0 equiv) and anhydrous THF.
Add 4-penten-1-ol (1.0 equiv) to the mixture.
Seal the vial and heat the reaction mixture at 65 °C for 2 hours.
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.[7]
Scope and Limitations:
This methodology is highly versatile and tolerates a wide range of functional groups. It provides excellent diastereoselectivity, typically favoring the formation of trans-2,5-disubstituted tetrahydrofurans with diastereomeric ratios often exceeding 20:1.[5] The reaction is also applicable to the synthesis of 2,3-disubstituted and spirocyclic tetrahydrofurans.[5] However, the reaction can be sensitive to the steric and electronic properties of both the γ-hydroxy alkene and the aryl/vinyl bromide.
[3+2] Cycloaddition and Annulation Reactions: Convergent and Stereocontrolled
[3+2] Cycloaddition reactions are a powerful and convergent strategy for the construction of five-membered rings, including oxolanes. These reactions involve the combination of a three-atom component (a 1,3-dipole or its equivalent) and a two-atom component (a dipolarophile).
Rhodium-Catalyzed [3+2] Cycloaddition of Carbonyl Ylides
A common and effective approach involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde to generate a carbonyl ylide in situ. This reactive intermediate then undergoes a [3+2] dipolar cycloaddition with an alkene to furnish the tetrahydrofuran ring.[1]
Mechanistic Insights and Stereocontrol:
The reaction is initiated by the formation of a rhodium carbene from the diazo compound. This carbene then reacts with the aldehyde to form a carbonyl ylide. The stereochemical outcome of the subsequent cycloaddition is influenced by the geometry of the carbonyl ylide and the nature of the substituents on both the ylide and the alkene. In many cases, these reactions proceed with a high degree of diastereoselectivity.[8] The use of chiral rhodium catalysts can also enable enantioselective variants of this transformation.
Diagram 4: General Workflow for Rh-Catalyzed [3+2] Cycloaddition
Caption: Workflow for the synthesis of oxolanes via Rh-catalyzed [3+2] cycloaddition.
Matteson Homologation: Iterative and Stereodefined Synthesis
The Matteson homologation is a powerful and highly stereoselective method for the iterative construction of chiral carbon chains, which can be ingeniously applied to the synthesis of substituted oxolanes.[2][9] This strategy involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by displacement of the halide with a nucleophile. A subsequent cyclization step then forms the oxolane ring.
Mechanistic Rationale and Stereochemical Predictability:
The high stereoselectivity of the Matteson homologation arises from the use of a chiral auxiliary on the boron atom, typically a C(_2)-symmetric diol. The reaction proceeds through a series of stereocontrolled steps, with the stereochemistry of the newly formed stereocenter being directed by the chiral auxiliary. By employing an iterative sequence of homologation and nucleophilic substitution, complex stereochemical arrays can be constructed with high fidelity. A clever choice of a nucleophile containing a masked hydroxyl group allows for a subsequent deprotection and intramolecular cyclization to furnish the highly substituted oxolane.[2]
Oxidative Cyclizations: Access to trans-Disubstituted Oxolanes
Oxidative cyclization of γ-hydroxy alkenes provides a direct route to substituted oxolanes. The Mukaiyama aerobic oxidative cyclization, which utilizes a cobalt catalyst and molecular oxygen, is a notable example that often provides trans-disubstituted tetrahydrofurans with high stereoselectivity.[10]
Mechanistic Considerations:
The mechanism of the Mukaiyama-type aerobic oxidative cyclization is complex and involves radical intermediates. The cobalt(II) catalyst is believed to activate molecular oxygen, leading to the formation of a cobalt-peroxide species. This species then initiates a cascade of radical reactions, including the cyclization of the γ-hydroxy alkene, ultimately leading to the formation of the tetrahydrofuran ring. The trans stereoselectivity is thought to arise from thermodynamic control in the final product-forming step. A second-generation water-soluble cobalt catalyst has been developed to improve yields and simplify purification.[11]
Conclusion: A Versatile Toolkit for the Modern Chemist
The synthesis of substituted oxolanes is a rich and diverse field, offering a plethora of strategic options to the discerning researcher. From the time-honored Williamson ether synthesis to modern transition-metal-catalyzed methods, the choice of synthetic route is a critical determinant of success. This guide has sought to provide not only a collection of reliable protocols but also the underlying mechanistic rationale that empowers the scientist to make informed decisions, troubleshoot challenges, and ultimately, to innovate. The continued development of novel, efficient, and stereoselective methods for the construction of the oxolane ring will undoubtedly fuel future discoveries in medicine, materials science, and beyond.
References
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Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107.
Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 31(22), e202500560.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Johnson, J. S., & Beaudry, C. M. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(12), 4236-4237.
Kerrigan, N. J., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. Organic Letters, 21(18), 7353-7357.
Wolfe, J. P., & Matunas, R. J. (2005). Palladium-Catalyzed Synthesis of 2,1'-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 127(46), 16342-16343.
Zhang, J., et al. (2021). Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition.
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Giese, B., et al. (2013). An aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization of 4-pentenols.
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [https://organic.chem.wisc.edu/sites/default/files/ undergrad_labs/Williamson_Ether_Synthesis.pdf]([Link] undergrad_labs/Williamson_Ether_Synthesis.pdf)
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Stahl, S. S., & Sigman, M. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Journal of the American Chemical Society, 139(1), 154-157.
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290.
Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. PubMed. Retrieved from [Link]
Kazmaier, U. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters, 25(38), 7014-7018.
Hirao, T., & Mori, M. (2021). Synthesis of Cyclopentenes and Cyclohexenes Via Cobalt(II)-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 86(22), 15993-16002.
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Trost, B. M., & Dong, G. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. PubMed. Retrieved from [Link]
Gevorgyan, V., & Saper, N. I. (2019). Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols with Isonitriles: 2-Aminophenol Enabled O2 Activation by Cobalt(II). Organic Letters, 21(13), 5148-5152.
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Application Note: Pyrazole Derivatives as High-Potency Enzyme Inhibitors in Drug Discovery
Executive Summary The pyrazole scaffold—a five-membered heterocyclic moiety containing three carbon atoms and two adjacent nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry[1]. Due to its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold—a five-membered heterocyclic moiety containing three carbon atoms and two adjacent nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry[1]. Due to its unique hydrogen-bonding capabilities, synthetic accessibility, and bioisosteric versatility, pyrazole derivatives are extensively utilized to design potent, targeted enzyme inhibitors[1]. This application note provides a comprehensive technical guide on the mechanistic rationale, quantitative efficacy, and validation protocols for pyrazole-based inhibitors, with a specific focus on protein kinases (e.g., CDK2, VEGFR-2, JNK3) and cyclooxygenase-2 (COX-2).
Mechanistic Rationale: The Pyrazole Pharmacophore
The efficacy of pyrazole derivatives stems from their structural duality. The 1,2-diazole ring acts simultaneously as a hydrogen bond donor (via the pyrrole-like -NH) and a hydrogen bond acceptor (via the pyridine-like -N)[1].
Kinase Inhibition (ATP-Competitive): In protein kinases, the pyrazole core effectively mimics the adenine ring of ATP. This allows the scaffold to anchor deeply within the kinase hinge region, forming critical hydrogen bonds with backbone amides[2]. Hydrophobic substituents attached to the pyrazole ring can then be optimized to occupy adjacent DFG-in or DFG-out pockets, conferring high kinase selectivity[1].
COX-2 Selectivity: For anti-inflammatory applications, the pyrazole core is utilized to differentiate between COX-1 and COX-2. COX-2 possesses a larger, more flexible side pocket containing the Arg513 residue (which is replaced by His513 in COX-1)[3]. Pyrazole derivatives with bulky, rigid substituents are specifically designed to interact with Arg513 and Arg120, achieving selective COX-2 inhibition while sparing COX-1, thereby minimizing gastrointestinal toxicity[3].
Structural logic of pyrazole derivatives in targeting kinase and COX-2 active sites.
Quantitative Efficacy Landscape
Recent advancements have yielded pyrazole derivatives with sub-micromolar to nanomolar potency across a variety of therapeutic targets. The table below summarizes the target specificity and IC50 profiles of newly developed pyrazole-based inhibitors.
Target Enzyme
Pyrazole Derivative / Series
ICngcontent-ng-c87454734="" class="ng-star-inserted">50 Value
Experimental Protocols: Validation of Pyrazole Inhibitors
To ensure robust, self-validating data, drug development professionals must employ a tiered screening approach. The following protocols detail the transition from cell-free enzymatic evaluation to live-cell target engagement.
Sequential high-throughput screening workflow for pyrazole-based enzyme inhibitors.
Causality & Rationale: Standard colorimetric assays often suffer from substrate-specific biases. The ADP-Glo assay is universally applicable because it measures the ADP formed during the kinase reaction, providing a high signal-to-background ratio that directly correlates with ATP-competitive pyrazole binding[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare the 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the purified kinase (e.g., CDK2 or VEGFR-2) to the optimal working concentration.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well plate so that the final DMSO concentration in the assay does not exceed 1% (to prevent enzyme denaturation).
Kinase Reaction: Add 2 µL of the enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding of the pyrazole inhibitor to the hinge region.
Reaction Initiation: Add 2 µL of the Substrate/ATP mix. The ATP concentration should be set at the Km value of the specific kinase to accurately assess ATP-competitive inhibition. Incubate for 60 minutes.
ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
Data Acquisition: Read luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Causality & Rationale: An excellent in vitro IC50 does not guarantee cellular efficacy due to potential membrane impermeability or intracellular degradation. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for the real-time, quantitative measurement of pyrazole affinity inside living cells without disrupting cellular compartments[7],[2].
Step-by-Step Methodology:
Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with a plasmid encoding the target enzyme fused to NanoLuc® luciferase (e.g., NanoLuc-JNK3) using a lipid-based transfection reagent. Incubate for 24 hours.
Tracer Addition: Replace the media with Opti-MEM containing a cell-permeable fluorescent NanoBRET tracer known to bind the target enzyme's active site.
Inhibitor Competition: Add the pyrazole derivatives at varying concentrations. If the pyrazole is cell-permeable and binds the target, it will competitively displace the fluorescent tracer.
Incubation: Incubate the cells for 2 hours at 37°C to allow the system to reach binding equilibrium.
Substrate Addition & Reading: Add the NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) sequentially.
Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful intracellular target engagement by the pyrazole inhibitor.
Protocol C: Cytotoxicity and Selectivity Profiling
Causality & Rationale: To ensure the pyrazole derivative is a viable drug candidate, it must exhibit a high Selectivity Index (SI). It should induce apoptosis in target cancer cell lines (e.g., MCF-7, HepG2) while remaining relatively non-toxic to normal cell lines (e.g., VERO, WI-38)[5],[6].
Step-by-Step Methodology:
Plating: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., VERO) at 5,000 cells/well in 96-well plates. Incubate overnight.
Treatment: Treat cells with pyrazole derivatives (0.1 µM to 100 µM) for 48 hours.
Viability Assay (MTT/WST-8): Add 10 µL of WST-8 reagent (CCK-8 assay) per well. Incubate for 2 hours. The bioreduction of the dye is directly proportional to the number of living cells.
Absorbance Reading: Measure absorbance at 450 nm.
Validation of Apoptosis: For compounds showing high SI, validate the mechanism by performing Western blotting for pro-apoptotic markers (up-regulation of BAX, activation of caspase-3/9) and anti-apoptotic markers (down-regulation of Bcl-2)[5],[8].
References
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition
Source: PubMed (nih.gov)
URL:[Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective
Source: ACS Omega (acs.org)
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years
Source: PMC (nih.gov)
URL:[Link]
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors
Source: ResearchGate
URL:[Link]
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors
Source: PubMed (nih.gov)
URL:[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
Source: MDPI
URL:[Link]
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities
Source: RSC Publishing
URL:[Link]
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B)
Source: PubMed (nih.gov)
URL:[Link]
Application Note: Quantitative Analysis of Pyrazolyl-Oxolane Compounds
A Comprehensive Guide to Method Development, Validation, and Implementation for Pharmaceutical Research Introduction The pyrazolyl-oxolane scaffold is a privileged structural motif in modern medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to Method Development, Validation, and Implementation for Pharmaceutical Research
Introduction
The pyrazolyl-oxolane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications. The fusion of the electron-rich pyrazole ring with the versatile oxolane (tetrahydrofuran) moiety gives rise to molecules with unique three-dimensional conformations and pharmacological properties. For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify these compounds in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount. This quantification is the bedrock of preclinical and clinical development, underpinning everything from purity assessment and stability testing to crucial pharmacokinetic (PK) and pharmacodynamic (PD) studies.
This document provides a detailed technical guide to the most effective analytical methods for the quantification of pyrazolyl-oxolane derivatives. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights into method development and troubleshooting. We will focus on two primary, powerful techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Every protocol is presented within the framework of international regulatory standards, ensuring that the methodologies are robust, reproducible, and self-validating.
Foundational Principles: Selecting the Right Analytical Tool
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the measurement, such as required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of most pharmaceutical compounds, including pyrazolyl-oxolane derivatives. These compounds are typically non-volatile and possess chromophores (the pyrazole ring system) that absorb ultraviolet (UV) light, making them ideal candidates for Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector. RP-HPLC separates compounds based on their hydrophobicity, providing a robust platform for both quantification and impurity profiling.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest levels of sensitivity and selectivity, such as quantifying low concentrations of a drug in plasma or tissue, LC-MS/MS is the gold standard.[2] This technique pairs the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. By monitoring a specific fragmentation of the parent molecule (a process known as Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify the analyte with exceptional specificity, even in the presence of complex biological matrix components.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is generally less suitable for pyrazolyl-oxolane compounds. The method requires that analytes be volatile and thermally stable to be vaporized without degradation.[4] Many pharmaceutical compounds, including this class, are not sufficiently volatile. While chemical derivatization can sometimes be employed to increase volatility, this adds complexity and potential for error to the analytical workflow.[5]
Protocol I: Quantification by RP-HPLC with UV Detection
This protocol is designed for the accurate quantification of a pyrazolyl-oxolane compound as a bulk drug substance, a common requirement for purity assessment and batch release testing.
The "Why": Causality in Method Development
The success of an HPLC method hinges on the rational selection of its core components.
Column Choice: A C18 (octadecylsilane) column is the standard for reverse-phase chromatography. Its long alkyl chains provide a non-polar stationary phase that effectively retains moderately polar to non-polar analytes like pyrazolyl-oxolanes through hydrophobic interactions. Columns with a 250 mm length and 4.6 mm internal diameter are robust for standard analyses.[6][7]
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used to elute the analyte. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in better peak efficiency and lower backpressure. The aqueous phase is typically modified with a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to protonate any basic sites on the analyte and residual silanols on the column, leading to sharper, more symmetrical peaks.[6][8]
Wavelength Detection: The optimal wavelength for detection is determined by analyzing a standard solution with a Photo-Diode Array (PDA) detector to identify the wavelength of maximum absorbance (λmax). For pyrazole-containing structures, this is often in the 230-280 nm range.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for pyrazolyl-oxolane quantification by HPLC-UV.
Step-by-Step Protocol
Reagent and Sample Preparation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[9]
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the pyrazolyl-oxolane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with diluent to prepare calibration standards at five concentrations (e.g., 5, 25, 50, 100, and 150 µg/mL).[6]
Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the pyrazolyl-oxolane sample, dissolve, and dilute to 250 mL using the diluent.
Chromatographic Conditions:
Instrument: Standard HPLC system with UV/PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
Mobile Phase: Isocratic elution with 60% B at a flow rate of 1.0 mL/min. (Note: A gradient may be required for impurity profiling).[6]
Perform a system suitability test by injecting the mid-level calibration standard (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[6]
Inject the calibration standards from lowest to highest concentration.
Inject the prepared samples. It is good practice to run a quality control (QC) standard after every 5-10 sample injections to ensure system stability.
Data Analysis:
Integrate the peak area of the pyrazolyl-oxolane in all chromatograms.
Construct a calibration curve by plotting the peak area versus concentration for the calibration standards.
Perform a linear regression on the data. The correlation coefficient (r²) should be ≥ 0.998.[8]
Determine the concentration of the analyte in the sample solutions using the regression equation.
Protocol II: Quantification by LC-MS/MS in Biological Matrices
This protocol is tailored for the sensitive quantification of a pyrazolyl-oxolane compound in human plasma, a critical assay for pharmacokinetic studies.
The "Why": Causality in Bioanalytical Method Development
Sample Preparation: The primary challenge in bioanalysis is removing endogenous interferences (proteins, lipids, salts) that can suppress the analyte signal or damage the instrument.[10]
Protein Precipitation (PPT): The simplest method. An organic solvent (typically acetonitrile) is added to denature and precipitate plasma proteins. It is fast but can be less clean than other methods.[2]
Liquid-Liquid Extraction (LLE): More selective. The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, leaving many interferences behind.
Solid-Phase Extraction (SPE): The most selective and cleanest method. The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Ionization and Detection: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like pyrazoles, as they readily accept a proton to form [M+H]⁺ ions.[2] The mass spectrometer is then tuned to monitor a specific fragmentation of this precursor ion into a stable product ion (the MRM transition), which provides exceptional selectivity.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for pyrazolyl-oxolane in plasma by LC-MS/MS.
Step-by-Step Protocol
Reagent and Sample Preparation:
Stock and Calibration Standards: Prepare as in the HPLC protocol, but use analyte-free plasma as the final diluent for the calibration curve standards to mimic the sample matrix.
Internal Standard (IS) Working Solution: Use a stable isotope-labeled version of the analyte if available, or a close structural analog. Prepare a solution in acetonitrile at a fixed concentration (e.g., 100 ng/mL).
Sample Extraction (Protein Precipitation):
To 100 µL of plasma sample (or standard/QC) in a microcentrifuge tube, add 300 µL of the IS working solution (ice-cold acetonitrile containing the IS).[2]
Vortex vigorously for 1 minute.
Centrifuge at >12,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
LC System: UPLC/UHPLC system for fast analysis times.
Column: C18, 50 mm x 2.1 mm, <2 µm particle size.
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical fast gradient might be 5% to 95% B in 2.5 minutes.[2]
Flow Rate: 0.4 mL/min.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Ionization Mode: ESI Positive.
MRM Transitions: Determined by infusing a standard solution of the analyte and its IS to find the optimal precursor ion ([M+H]⁺) and the most intense, stable product ions.
Data Analysis:
Integrate the peak areas for both the analyte and the internal standard.
Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
Construct a calibration curve by plotting the PAR versus concentration for the plasma standards. A weighted (1/x²) linear regression is often used.
Determine the concentration in unknown samples from the calibration curve.
Method Validation: The Cornerstone of Trustworthiness
A developed analytical method is not trustworthy until it is validated. Validation demonstrates scientifically that the method is fit for its intended purpose.[11] All validation experiments must be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined in the ICH Q2(R2) guidelines.[12][13]
Validation Parameter
Purpose
Typical Acceptance Criteria (for Assay)
Specificity/Selectivity
To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.
No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity
To show a direct proportional relationship between concentration and instrument response over a defined range.
Correlation coefficient (r²) ≥ 0.995.
Range
The concentration interval over which the method is precise, accurate, and linear.
Typically 80% to 120% of the test concentration for an assay.[14]
Accuracy
The closeness of the measured value to the true value. Expressed as % recovery.
Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision
The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
The lowest concentration of analyte that can be detected, but not necessarily quantified.
Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest concentration that can be measured with acceptable accuracy and precision.
Signal-to-Noise ratio of 10:1; Accuracy and precision criteria must be met.[8][15]
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
No significant change in results; system suitability must pass under all varied conditions.[6]
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023).
Validation of Analytical Procedures Q2(R2) - ICH. (2023).
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (2014).
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024).
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole - Benchchem.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Validation of Analytical Procedure Q2(R2) - ICH. (2022).
Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - ACS Publications. (2015).
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024).
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC.
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023).
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022).
Sample preparation techniques for quality evaluation and safety control of medicinal and edible plants: Overview, advances, applications, and future perspectives - PMC. (2025).
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. (2023).
Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples - Benchchem.
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012).
LC/QTofMS を用いた女性ホルモン様物質の網羅的分析法と その応用.
LC-MS/MSによる農産物中フリラゾール分析法 - 東京都健康安全研究センター.
Quantitative Determination of Solanesol in Tobacco by Liquid Chromatography–Mass Spectrometry (LC-MS) - Asian Journal of Research in Chemistry.
The preparation of the pyrazolyl model reaction. - ResearchGate.
CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
Process for the preparation of pyrazoles - European Patent Office - EP 1176142 A1 - Googleapis.com. (2001).
Application Notes and Protocols for the Investigation of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in Cell Culture Assays
Introduction: Profiling a Novel Pyrazole-Containing Compound [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a novel small molecule with the chemical formula C9H15N3O[1][2]. While specific biological activities f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Profiling a Novel Pyrazole-Containing Compound
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a novel small molecule with the chemical formula C9H15N3O[1][2]. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest several avenues for investigation in cell culture systems. The presence of the pyrazole ring is noteworthy, as this moiety is a common feature in a wide array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties[3][4][5]. For instance, some pyrazole derivatives have been shown to induce cytotoxic responses in cancer cell lines[6].
Furthermore, the "methanamine" component of the molecule is structurally related to methenamine, a urinary antiseptic that exerts its antimicrobial effect by releasing formaldehyde in an acidic environment, leading to the denaturation of proteins and nucleic acids[7][8][9]. This dual-faceted structure warrants a broad initial screening approach to characterize its potential cytotoxic and/or antimicrobial effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in cell culture. The protocols herein are designed as a foundational screening cascade to assess its impact on cell viability and to explore the potential induction of apoptosis.
Pre-experimental Considerations: Compound Handling and Preparation
Prior to initiating cell-based assays, it is crucial to understand the physicochemical properties of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine.
Table 1: Physicochemical Properties of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
For cell culture experiments, a stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). It is recommended to perform a solubility test to determine the optimal solvent and concentration. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: A Foundational Screening Cascade
The following workflow is proposed for the initial characterization of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine.
Caption: A decision-making flowchart for interpreting initial screening data.
Should the initial results indicate significant bioactivity, further investigations could include:
Screening against a broader panel of cell lines, including non-cancerous cells, to assess selectivity.
More detailed apoptosis assays, such as Annexin V/PI staining, to differentiate between early and late apoptosis.
Cell cycle analysis to determine if the compound causes cell cycle arrest.
Target identification studies to elucidate the molecular mechanism of action.
Conclusion
The provided application notes and protocols offer a structured and robust framework for the initial in vitro characterization of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. By systematically evaluating its effects on cell viability and apoptosis, researchers can gain foundational knowledge of its potential as a therapeutic agent or a valuable tool for biological research.
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Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]
Chwa, M., & An, J. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987674. [Link]
NextSDS. [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine — Chemical Substance Information. [Link]
Patsnap Synapse. What is the mechanism of Methenamine Hippurate? [Link]
Al-Issa, S. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8919. [Link]
Al-Hourani, B. J., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-15. [Link]
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 22(11), 2685-2708. [Link]
Kumar, R. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 1-12. [Link]
DergiPark. Synthesis of Some New Pyrazoles. [Link]
Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
Kaunas University of Technology. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
de Oliveira, A. F. M., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. RSC Advances, 16(1), 1-13. [Link]
Comprehensive Application Note: Mechanism of Action Studies for Pyrazole Derivatives in Drug Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Pyrazole Scaffold as a Privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction: The Pyrazole Scaffold as a Privileged Pharmacophore
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry[1]. Its unique electronic properties, hydrogen-bonding capability, and structural rigidity make it a "privileged scaffold" capable of interacting with diverse biological targets[2]. From blockbuster anti-inflammatory drugs like Celecoxib to cutting-edge targeted cancer therapies like the BTK inhibitor Pirtobrutinib and the RET inhibitor Pralsetinib, pyrazole derivatives dominate clinical pipelines[1].
As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations. We will dissect the three primary mechanisms of action (MOA) associated with pyrazole derivatives—Kinase Inhibition, COX-2 Selectivity, and Apoptotic Induction —and provide the causal logic and self-validating experimental protocols required to rigorously profile these compounds in your laboratory.
Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, driving cellular signaling. Pyrazole derivatives, particularly pyrazolo[1,5-a]pyrimidines and 5-aminopyrazoles, are exquisitely effective kinase inhibitors because they act as ATP mimetics[3],[2].
The causality of their potency lies in the hinge region of the kinase active site. The nitrogen atoms of the pyrazole core act as crucial hydrogen bond acceptors and donors, mimicking the interactions normally formed by the adenine ring of ATP[3]. By outcompeting ATP for this binding pocket, pyrazoles halt downstream signal transduction pathways (e.g., PI3K/AKT, MAPK/ERK, or JAK/STAT) critical for tumor proliferation[4].
Quantitative Data: Kinase Profiling
To establish structure-activity relationships (SAR), IC50 values must be determined across a panel of kinases.
Table 1: Representative Kinase Inhibitory Activity of Pyrazole Derivatives
Rationale: Traditional radiometric assays require hazardous ^32P-ATP. The ADP-Glo assay is an engineered, self-validating luminescent system. It measures the ADP formed during the kinase reaction, providing a direct, positive correlation to kinase activity regardless of the substrate used.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration <1% to prevent enzyme denaturation).
Kinase Reaction: Add 2 µL of the purified target kinase (e.g., PI3K or BTK) diluted in optimized kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.
Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes. Critical Step: Ensure ATP concentration is at or near the
Km
of the specific kinase to accurately assess ATP-competitive inhibition.
ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This reagent actively depletes any unreacted ATP, ensuring background noise is eliminated.
Kinase Detection: Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.
Data Acquisition: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Figure 1: Step-by-step logic of the luminescent ADP-Glo Kinase Assay workflow.
Core Mechanism II: Selective COX-2 Inhibition
The Causal Mechanism
The anti-inflammatory efficacy of pyrazole derivatives is historically anchored in the inhibition of the cyclooxygenase (COX) pathway[6]. The critical challenge in NSAID development is avoiding gastrointestinal toxicity caused by COX-1 inhibition.
Pyrazoles achieve remarkable COX-2 selectivity through precise structural exploitation. The COX-2 active site features a valine substitution at position 523 (isoleucine in COX-1), which opens access to a secondary side pocket. Pyrazole derivatives engineered with sulfonamide or sulfonyl functional groups project directly into this side pocket, forming highly stable hydrogen bonds with Arg513 and His90—residues accessible only in COX-2.
Quantitative Data: COX Selectivity Profiling
Selectivity Index (SI) is calculated as
IC50(COX−1)/IC50(COX−2)
. A higher SI indicates a safer gastrointestinal profile.
Table 2: COX-1 vs COX-2 Selectivity Profiling of Pyrazole Scaffolds
Protocol: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Rationale: To prove MOA, we must measure the direct downstream product of the COX enzyme: Prostaglandin E2 (PGE2). The EIA provides a highly sensitive, competitive binding assay for PGE2 quantification.
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
Inhibitor Incubation: Add 10 µL of the pyrazole derivative (varying concentrations) to the enzyme solutions and incubate for 15 minutes at 37°C.
Reaction Initiation: Add arachidonic acid (final concentration 100 µM) to initiate prostaglandin synthesis. Incubate for exactly 2 minutes.
Termination: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to reduce intermediate Prostaglandin H2 to stable Prostaglandin E2 (PGE2).
EIA Quantification: Transfer the samples to a PGE2-coated microplate. Add PGE2-acetylcholinesterase conjugate and PGE2-specific antiserum. Logic: Free PGE2 synthesized by the enzyme competes with the PGE2-conjugate for antibody binding.
Readout: Add Ellman's Reagent. The colorimetric intensity (read at 412 nm) is inversely proportional to the amount of PGE2 synthesized, allowing for precise IC50 determination.
Core Mechanism III: Apoptosis and Cell Cycle Arrest
The Causal Mechanism
In oncology, pyrazole derivatives exhibit profound cytotoxicity by acting as tubulin polymerization inhibitors or by inducing intracellular Reactive Oxygen Species (ROS)[9],[4].
When a pyrazole derivative binds to the colchicine-binding site on tubulin, it prevents microtubule assembly. This physically halts the cell cycle at the G2/M phase[2]. The cell, sensing this catastrophic structural failure, initiates intrinsic apoptosis. This is characterized by the depolarization of the mitochondrial membrane, the downregulation of anti-apoptotic Bcl-2, and the upregulation of pro-apoptotic BAX[2]. This shifting ratio releases cytochrome c, ultimately activating the executioner caspases (Caspase-3 and -7)[9].
Rationale: To validate this MOA, we must differentiate between necrotic cell death (toxicity) and programmed apoptosis (targeted efficacy). We utilize a dual-staining Annexin V/Propidium Iodide (PI) assay coupled with a fluorogenic Caspase-3/7 substrate.
Step-by-Step Methodology:
Cell Treatment: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates. Treat with the pyrazole derivative at
IC50
and
2×IC50
concentrations for 24 hours[9].
Harvesting: Collect both adherent and floating cells (floating cells are often apoptotic). Wash twice with cold PBS.
Annexin V/PI Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Logic: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis)[9].
Caspase-3/7 Detection (Parallel Assay): In a separate aliquot, incubate cells with NucView® 488 Caspase-3 substrate. Logic: The substrate is non-fluorescent until cleaved by active Caspase-3/7, at which point it binds to DNA and emits a green fluorescence.
Flow Cytometry Analysis: Analyze samples using a flow cytometer. Gate the cells to separate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: MDPI (Molecules)
URL:[Link]
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years
Source: PubMed Central (NIH)
URL:[Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Publishing
URL:[Link]
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells
Source: PubMed Central (NIH)
URL:[Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review
Source: PubMed Central (NIH)
URL:[Link]
Pyrazole: an emerging privileged scaffold in drug discovery
Source: PubMed Central (NIH)
URL:[Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective
Source: ACS Omega
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis . I am the Senior Application Scientist assigned to your workflow.
Synthesizing [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine presents a unique set of chemoselectivity challenges. The molecule requires the precise assembly of a pyrazole-substituted oxolane (tetrahydrofuran) ring and the clean reduction of a nitrile to a primary methanamine. Standard generic protocols often fail here, resulting in dehalogenation, furan ring-opening, or amine dimerization.
This guide is designed as a self-validating system. We will not just tell you what to do; we will explain the causality behind the chemistry so you can troubleshoot effectively.
Part 1: Synthesis Workflow Overview
To achieve high yields, we utilize a three-step convergent pathway: a Suzuki-Miyaura coupling to build the carbon framework, a selective catalytic hydrogenation to saturate the furan ring, and a controlled nitrile reduction.
Q1: During the Step 1 Suzuki coupling, my LC-MS shows a massive peak for debrominated furan rather than the desired pyrazole-furan intermediate. How do I fix this?The Causality: 2-Bromofurans are highly electron-rich and notoriously prone to hydrodehalogenation (protodeboronation) if the oxidative addition complex sits too long before transmetalation[1]. If you are using standard
Pd(PPh3)4
and a weak base like
Na2CO3
, the catalytic cycle stalls.
The Solution: Switch to a bidentate ligand catalyst like
Pd(dppf)Cl2
. The bite angle of dppf accelerates reductive elimination, pushing the cycle forward before side reactions occur. Additionally, use anhydrous
Cs2CO3
in a degassed 1,4-Dioxane/Water (4:1) mixture to accelerate transmetalation.
Q2: In Step 2, I am trying to reduce the furan ring to an oxolane (THF) ring using Pd/C and
H2
, but I am getting aliphatic alcohols (ring-opening). Why?The Causality: The choice of noble metal dictates the binding mode of the furan ring. Platinum (Pt) and Palladium (Pd) favor
σ
-bonding with the oxygen atom, which disrupts aromaticity and strongly promotes C-O bond hydrogenolysis (ring opening)[2].
The Solution: You must switch to Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (
Rh/Al2O3
). Ru and Rh favor
π
-bonding with the furan ring, which is highly conducive to ring saturation while preserving the C-O etheric bonds, yielding the intact oxolane (tetrahydrofuran) intermediate[2][3].
Q3: My final nitrile reduction (Step 3) yields a messy mixture with a large mass peak corresponding to a secondary amine dimer. How can I exclusively isolate the primary methanamine?The Causality: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Once some primary amine is formed, it acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer, kicking out a molecule of ammonia[4].
The Solution: You must shift the equilibrium or trap the intermediate.
Method A (Industrial/Scale): Perform the Raney-Nickel hydrogenation in the presence of a large excess of methanolic ammonia (
NH3/MeOH
). The excess ammonia suppresses the nucleophilic attack of the primary amine on the imine[5].
Method B (Lab Scale/High Purity): Use
NaBH4
and
NiCl2
in the presence of Di-tert-butyl dicarbonate (
Boc2O
). The primary amine is trapped in situ as a Boc-protected amine, completely preventing dimerization[4]. You can then easily deprotect it with TFA.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters established by our application labs to maximize yield and suppress the specific byproducts discussed above.
Reaction Step
Catalyst / Reagents
Temp / Pressure
Major Byproduct Suppressed
Optimized Yield (%)
1. Suzuki Coupling
Pd(dppf)Cl2
(5 mol%),
Cs2CO3
85 °C / 1 atm
Debrominated furan (<2%)
84%
2. Furan Hydrogenation
5 wt% Ru/C, Methanol
80 °C / 50 psi
H2
Ring-opened alcohols (<1%)
89%
3. Nitrile Reduction
Raney-Ni, 7M
NH3
in MeOH
50 °C / 60 psi
H2
Secondary amine dimer (<3%)
92%
Part 4: Standard Operating Protocols (SOPs)
These protocols are designed with built-in In-Process Controls (IPCs) to ensure your system is self-validating at every stage.
SOP 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)furan-3-carbonitrile
Preparation: In a flame-dried Schlenk flask, combine 2-bromofuran-3-carbonitrile (1.0 equiv, 10 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv, 11 mmol).
Solvent: Add 40 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Purge the flask with Argon for 10 minutes.
Reaction: Heat the mixture to 85 °C for 12 hours.
IPC (Self-Validation): Spot on TLC (Hexanes/EtOAc 3:1). The starting bromide (
Rf≈0.6
) should be completely consumed, replaced by a bright UV-active spot (
Rf≈0.4
).
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography to yield a pale yellow solid.
SOP 2: Selective Hydrogenation to 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbonitrile
Preparation: Dissolve the intermediate from Step 1 (5 mmol) in anhydrous Methanol (30 mL) and transfer to a high-pressure Parr reactor.
Catalyst: Add 5 wt% Ru/C (10 mol% Ru relative to substrate). Note: Do not substitute with Pd/C.
Reaction: Seal the reactor, purge with
H2
gas three times, and pressurize to 50 psi. Heat the vessel to 80 °C and stir vigorously for 16 hours.
IPC (Self-Validation): Analyze an aliquot via LC-MS. The mass should shift from
[M+H]+=174
(furan) to
[M+H]+=178
(oxolane). The absence of
[M+H]+=180
confirms that ring-opening has been successfully suppressed.
Workup: Filter the mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure.
Preparation: Dissolve the oxolane intermediate from Step 2 (4 mmol) in 20 mL of 7M Ammonia in Methanol (
NH3
/MeOH).
Catalyst: Add a slurry of Raney-Nickel (approx. 1.0 g, washed with Methanol prior to use).
Reaction: Transfer to a Parr reactor, pressurize with
H2
to 60 psi, and heat to 50 °C for 8 hours.
IPC (Self-Validation): Monitor via Ninhydrin stain on TLC. A strong positive (purple/pink) spot indicates the presence of the primary amine. LC-MS should show
[M+H]+=182
with <3% of the dimer mass (
[M+H]+=346
).
Workup: Carefully filter the Raney-Nickel through Celite under an Argon blanket (Raney-Ni is highly pyrophoric). Concentrate the filtrate. Purify the crude amine via reverse-phase prep-HPLC (Water/MeCN with 0.1% TFA) or isolate it as an HCl salt by bubbling HCl gas into an ethereal solution of the product.
References
Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans
Synthetic Communic
Synthesis, Hydrogenation, and Hydrodeoxygenation of Biomass-Derived Furans for Diesel Fuel
eScholarship.org
Controlled hydrogenation of a biomass-derived platform chemical formed by aldol-condensation of 5-hydroxymethyl furfural (HMF)
OSTI.gov (Department of Energy)
Convenient Synthesis of Protected Primary Amines
CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives
Royal Society of Chemistry (RSC.org)
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of pyrazolyl-oxolane derivatives. These molecules present a unique "dual-threat" to chromatographic purification: the pyrazole ring introduces dynamic tautomerism and strong hydrogen-bonding capabilities[1], while the oxolane (tetrahydrofuran) moiety often introduces multiple stereocenters requiring meticulous chiral resolution[2].
This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating protocols to ensure high-purity isolation of your target compounds.
Section 1: Strategic Purification Workflow
When dealing with a crude synthetic mixture of a pyrazolyl-oxolane, attempting to isolate a single enantiomer in one step is a recipe for low yields and overlapping impurities. A sequential, orthogonal approach is mandatory[2].
Fig 1. Sequential purification workflow for complex pyrazolyl-oxolane mixtures.
Q: During Reverse-Phase (RP) Prep-HPLC, my pyrazolyl-oxolane compound elutes as a broad, tailing peak or a split "doublet." How do I fix this?A: This is a classic manifestation of pyrazole tautomerism—the rapid migration of the proton between the N1 and N2 atoms of the pyrazole ring[1]. When the rate of tautomeric interconversion is similar to the chromatographic time scale, the column partially resolves the two tautomers, resulting in peak broadening or splitting.
Causality & Solution: You must push the equilibrium to one extreme to ensure the molecule travels through the column as a single species.
pH Control (Recommended): Pyrazoles typically have a pKa around 2.5 (conjugate acid). Using a strongly acidic mobile phase modifier (0.1% TFA, pH ~2) protonates the pyrazole, locking it into a single cationic species and suppressing tautomeric exchange during elution[3].
Temperature: Increase the column temperature (e.g., 45–60 °C) to accelerate interconversion, coalescing the doublet into a single sharp time-averaged peak.
Q: How do I differentiate between a tautomeric doublet and true regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles) formed during my synthesis?A: Regioisomers are distinct, stable molecules covalently bonded differently, whereas tautomers are the same molecule in dynamic equilibrium. You can differentiate them using a simple self-validating test.
Self-Validating Test: Collect the two split peaks into separate vials. Re-inject each fraction immediately under the exact same analytical conditions.
Fig 2. Diagnostic logic tree for differentiating pyrazole tautomers from regioisomers.
Section 3: Chiral Separation of Oxolane Stereoisomers (FAQ)
Q: My intermediate has two stereocenters on the tetrahydrofuran (oxolane) ring. What is the most reliable strategy for isolating the specific enantiomer I need?A: Because diastereomers and enantiomers interact fundamentally differently with stationary phases, a sequential approach is required[2]. Diastereomers have different physical properties (dipole moments, solubilities) and can usually be separated on standard achiral stationary phases. Enantiomers, however, require a chiral environment to form transient diastereomeric complexes with the stationary phase[4].
Strategy: First, isolate the diastereomeric pairs (syn/anti or cis/trans) using standard RP-HPLC. Then, subject the purified diastereomeric pair to Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
Data Presentation: Chiral Stationary Phase (CSP) Screening Matrix
Table 1. Recommended initial screening conditions for pyrazolyl-oxolane enantiomers.
CSP Type
Column Example
Mobile Phase (Isocratic)
Modifier
Rationale for Pyrazolyl-Oxolanes
Amylose tris(3,5-dimethylphenylcarbamate)
Chiralpak AD-H
Hexane / IPA (80:20)
0.1% DEA
DEA suppresses secondary interactions with pyrazole N-H, reducing tailing.
Cellulose tris(3,5-dimethylphenylcarbamate)
Chiralcel OD-H
Hexane / EtOH (85:15)
0.1% DEA
EtOH provides different H-bonding dynamics with the oxolane oxygen.
Amylose tris(3-chloro-4-methylphenylcarbamate)
Chiralpak IG
MeOH or ACN (100%)
0.1% FA
Immobilized phase allows broad solvent compatibility; excellent for polar derivatives.
Section 4: Step-by-Step Methodologies
Protocol A: Self-Validating RP-HPLC Method for Tautomer-Prone Pyrazolyl-Oxolanes
Objective: Achieve baseline resolution of the target compound from synthetic impurities while suppressing pyrazole tautomerism.
Causality: Using a low pH ensures the pyrazole is fully protonated, preventing the dynamic equilibrium that causes peak broadening[3].
Column Selection: Select a sterically protected C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm) capable of withstanding acidic conditions.
Mobile Phase Preparation:
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.
Sample Preparation: Dissolve the crude mixture in DMSO. Crucial Step: Filter through a 0.45 µm PTFE syringe filter to remove particulates that could alter column kinetics.
Gradient Design: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 15 mL/min.
Temperature Control: Set the column oven to 45 °C. Causality: Elevated temperature increases mass transfer kinetics and further sharpens the pyrazole peak.
Detection & Collection: Monitor at 220 nm and 254 nm. Trigger fraction collection based on mass-to-charge ratio (MS-triggered) to ensure only the target mass is collected, bypassing co-eluting UV-active non-target impurities.
Validation: Analyze the collected fraction via analytical LC-MS using a different gradient slope to confirm >95% purity and a single, sharp peak shape.
Protocol B: Chiral SFC Resolution of Oxolane Enantiomers
Objective: Separate the isolated racemic diastereomer into its constituent enantiomers.
Causality: SFC utilizes supercritical CO₂ which has high diffusivity and low viscosity, allowing for faster separations and rapid equilibration on chiral columns compared to traditional normal-phase HPLC[2].
Screening: Inject the racemate onto a parallel screening system equipped with AD-H, OD-H, and IC columns using CO₂/MeOH (with 0.2% NH₃) gradients.
Method Selection: Select the column/modifier combination yielding a resolution (Rs) > 1.5.
Back Pressure: 120 bar (maintains CO₂ in supercritical state).
Temperature: 35 °C.
Injection: Perform stacked injections (e.g., every 3 minutes) synchronized with the elution time of the first enantiomer to maximize throughput.
Recovery: Evaporate the co-solvent under reduced pressure at 35 °C to yield the pure enantiomers as crystalline solids or oils.
References
1.[1] Title: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention
Source: National Center for Biotechnology Information (PMC)
URL:
2.[3] Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine
Source: ACS Publications
URL:
3.[2] Title: From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139
Source: ACS Publications
URL:
4.[4] Title: Unveiling the Power of Computational Tools in Chiral Liquid Chromatography
Source: MDPI
URL:
Technical Support Center: Crystallization of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and purification of complex small molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and purification of complex small molecules. The compound [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine presents a specific trifecta of crystallization challenges:
High Flexibility & Low Symmetry: The saturated oxolane (tetrahydrofuran) ring is highly flexible. Combined with the primary amine and pyrazole moieties, the molecule struggles to achieve the rigid planar stacking required for a high-energy crystal lattice.
Intramolecular Interactions: The proximity of the primary amine at C3 and the oxolane oxygen/pyrazole nitrogens allows for transient intramolecular hydrogen bonding. This satisfies the molecule's hydrogen-bonding potential internally, reducing the intermolecular forces needed to drive crystallization, often resulting in a low-melting free base that prefers to remain an oil.
Chirality: The C2 and C3 positions on the oxolane ring are chiral centers. Isolating a specific enantiomer or diastereomer requires precise thermodynamic control during salt resolution.
Below is our comprehensive troubleshooting guide, data reference, and protocol repository designed to help you overcome these specific liabilities.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound is "oiling out" (forming a milky emulsion) instead of crystallizing upon cooling. How do I force crystallization?A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation trajectory crosses the binodal curve (miscibility gap) before it crosses the solubility curve of the solid crystal[1]. The solute-rich droplets are highly mobile and act as an excellent solvent for impurities, which is why oiled-out material rarely solidifies purely[2].
The Causality: Oiling out is heavily influenced by thermodynamics (solvent polarity gaps) and kinetics (cooling too fast).
The Fix: First, narrow the polarity gap of your solvent system. If using Methanol/Heptane, the extreme polarity difference drives phase separation. Switch to Isopropanol/Isopropyl Acetate. Second, introduce seed crystals before reaching the cloud point (the onset of LLPS). Seeding provides a low-energy surface for nucleation, bypassing the high-energy barrier that leads to oiling out[1]. Adding seeds after the emulsion forms will simply cause the seeds to dissolve into the oil droplets[3].
Q2: The free base refuses to crystallize, even after prolonged cooling and scratching. What is the next logical step?A2: You must increase the lattice energy by forming a salt. Small, flexible primary amines often have melting points below ambient temperature.
The Causality: Salt formation introduces strong, directional ionic interactions that significantly increase the melting point and crystallinity.
The Fix: Perform a high-throughput salt screen. The primary amine (pKa ~9-10) will readily protonate. Avoid strong diacids initially to prevent the formation of complex, unpredictable bis-salts or polymorphs involving the less basic pyrazole nitrogen (pKa ~2-3).
Q3: I need a specific enantiomer of the compound. How do I resolve it during crystallization?A3: You must perform a diastereomeric salt resolution using a chiral resolving agent.
The Causality: Enantiomers have identical physical properties in an achiral environment. By reacting the racemic amine with an enantiopure chiral acid (e.g., L-tartaric acid), you form a pair of diastereomeric salts which possess different solubilities[4].
The Fix: The ideal solvent will dissolve both salts at reflux but selectively precipitate the less soluble diastereomer upon controlled cooling. If co-precipitation (low purity) occurs, your cooling rate is too fast, leading to kinetic control. Slow the cooling to < 0.1 °C/min to achieve thermodynamic control, allowing the more stable diastereomer to dominate the solid phase[4].
Q4: My isolated crystals turn into a sticky paste when left on the bench. How do I handle this?A4: Your salt is highly hygroscopic or is forming a low-melting hydrate.
The Causality: The primary amine and pyrazole nitrogens are strong hydrogen-bond acceptors/donors. If the chosen counterion is small and hydrophilic (like chloride), water molecules from ambient humidity will infiltrate the lattice, lowering the melting point until the crystal dissolves in its own absorbed water (deliquescence).
The Fix: Switch to a bulkier, more lipophilic counterion (e.g., p-Toluenesulfonate or Napsylate) to shield the polar core. Always filter and dry hygroscopic salts under a blanket of dry nitrogen.
Part 2: Quantitative Data Presentation
Table 1: Recommended Counterions for Primary Amine Salt Screening
Selecting the right acid is critical for avoiding hygroscopicity and oiling out.
Acid (Counterion)
Approx. pKa
Hydration Tendency
Impact on Lattice Energy
Hydrochloric Acid
-6.0
High
Moderate (Forms small, dense lattices; prone to hydrates)
p-Toluenesulfonic Acid
-2.8
Low
High (Aromatic stacking increases melting point)
Methanesulfonic Acid
-1.9
Moderate
Moderate (Excellent solubility profile for basic amines)
L-Tartaric Acid
2.98
Moderate
High (Industry standard for chiral resolution)
Table 2: Solvent Classifications for Anti-Solvent Crystallization
To prevent LLPS (oiling out), choose a solvent/anti-solvent pair with a low polarity gap.
Good Solvent
Anti-Solvent
Polarity Gap
Risk of Oiling Out (LLPS)
Methanol
Heptane
Very High
Severe
Ethanol
Ethyl Acetate
Moderate
Moderate
Isopropanol
Isopropyl Acetate
Low
Low (Recommended)
Water
Acetone
High
High
Part 3: Experimental Protocols
Protocol 1: High-Throughput Salt Screening for Amine Bases
This self-validating protocol uses thermal cycling to overcome the kinetic barriers of nucleation, ensuring that if a crystalline form exists, it will be found.
Preparation: Prepare a 0.1 M stock solution of the[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine free base in a moderately polar solvent (e.g., Isopropanol).
Dispensing: Dispense 1.0 mL aliquots into 2 mL glass HPLC vials.
Acid Addition: Add 1.05 molar equivalents of various acids (from Table 1) to the respective vials.
Equilibration: Heat the vials to 50 °C with orbital shaking (500 rpm) for 1 hour to ensure complete salt formation.
Thermal Cycling (Critical Step): Program the incubator to cool to 5 °C at 0.1 °C/min, hold for 2 hours, then reheat to 40 °C at 1.0 °C/min. Repeat this cycle 3 times. Causality: Thermal cycling dissolves kinetically favored amorphous material/oil and allows thermodynamically stable crystals to grow.
Isolation: Centrifuge the vials at 10,000 rpm for 5 minutes. Decant the supernatant.
Validation: Analyze the remaining solids via X-Ray Powder Diffraction (XRPD) to confirm crystallinity.
Protocol 2: Anti-Oiling Out Crystallization via Seeding
Use this protocol when scaling up a known crystalline salt that is prone to LLPS.
Dissolution: Dissolve the amine salt in a minimum volume of 'good' solvent (e.g., Isopropanol) at 60 °C.
Titration to Cloud Point: Slowly add the 'anti-solvent' (e.g., Isopropyl Acetate) dropwise until the solution becomes faintly turbid, then immediately add 2-3 drops of 'good' solvent until it just clears. You are now just below the LLPS boundary.
Seeding: Add 1-2% (w/w) of finely milled seed crystals of the desired salt.
Desupersaturation Hold: Hold the temperature constant at 60 °C for 2 hours. Causality: This allows the seed bed to consume the supersaturation, shifting the system away from the miscibility gap.
Controlled Addition: Resume anti-solvent addition at a strictly controlled rate (e.g., 0.1 mL/min) using a syringe pump.
Cooling: Cool the suspension to 0 °C at a rate of 0.1 °C/min to maximize yield.
Isolation: Filter under vacuum and wash the cake with cold anti-solvent.
Part 4: Mandatory Visualizations
Workflow 1: Diagnosing and Resolving Oiling Out (LLPS)
Logical workflow for diagnosing and resolving liquid-liquid phase separation (LLPS).
Workflow 2: Salt Screening & Chiral Resolution Pathway
Systematic workflow for salt screening and diastereomeric resolution of amine bases.
Oiling Out in Crystallization
Mettler Toledo. "Oiling Out in Crystallization: Detection and Control."[Link]
Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process
Industrial & Engineering Chemistry Research - ACS Publications.[Link]
Technical Support Center: Troubleshooting Pyrazole-Based Inhibitor Resistance
Welcome to the Application Support Portal for Pyrazole-Based Therapeutics. As a Senior Application Scientist, I have designed this hub to help you systematically diagnose, troubleshoot, and overcome resistance mechanisms...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal for Pyrazole-Based Therapeutics. As a Senior Application Scientist, I have designed this hub to help you systematically diagnose, troubleshoot, and overcome resistance mechanisms encountered during the preclinical development of pyrazole-derived inhibitors.
Rather than relying on phenotypic guesswork, the workflows below are designed to establish strict causality between molecular events and experimental outcomes, ensuring your assays serve as self-validating systems.
Section 1: Diagnostic Workflows & FAQs
Q1: My cell lines, previously sensitive to our pyrazolo[1,5-a]pyrimidine EGFR inhibitor, are now showing a 10-fold rightward shift in IC50. How do I determine if this is a target-site mutation or bypass signaling?
Causality & Expert Insight:
Pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors. The pyrazole nitrogen atoms serve as bioisosteres for the adenine ring of ATP, anchoring the drug into the kinase hinge region via critical hydrogen bonds[1]. Resistance typically bifurcates into two distinct mechanical failures:
Steric Hindrance (Gatekeeper Mutations): A mutation (e.g., T790M in EGFR) introduces a bulky amino acid residue into the ATP-binding pocket. This physically clashes with the pyrazole core, preventing the formation of necessary hydrogen bonds and abolishing target engagement.
Network Rewiring (Bypass Signaling): The inhibitor still successfully binds and suppresses the primary target, but the tumor cell survives by upregulating parallel kinase cascades (e.g., shifting dependency from MEK/ERK to PI3K/AKT)[2].
Troubleshooting Action:
Do not guess based on viability assays alone. You must decouple target engagement from phenotypic survival. Run a Cellular Thermal Shift Assay (CETSA) in parallel with a Phospho-Kinase Array. If the CETSA thermal shift is lost, sequence the kinase domain for gatekeeper mutations. If the shift is retained, analyze the array for hyperphosphorylated off-target nodes.
Diagnostic workflow for identifying pyrazole inhibitor resistance mechanisms.
Q2: We developed a highly potent pyrazole-based Lactate Dehydrogenase (LDH) inhibitor. It shows sub-nanomolar biochemical inhibition but fails to halt lactate production in 3D spheroids and in vivo models. What is failing?
Causality & Expert Insight:
You are likely observing metabolic plasticity, a non-genetic form of resistance. While your pyrazole compound effectively inhibits LDHA, cancer cells in complex microenvironments (like hypoxic spheroids) can rapidly reprogram their metabolism. They may upregulate alternative isoforms (like LDHB) or shift entirely toward oxidative phosphorylation to maintain redox balance[3]. Additionally, pyrazole derivatives can suffer from poor intracellular drug-target residence times, meaning the off-rate is too fast to sustain inhibition in a dynamic cellular environment[3].
Troubleshooting Action:
Perform a Surface Plasmon Resonance (SPR) assay to calculate the exact drug-target residence time (off-rate). Concurrently, run an extracellular flux analysis (e.g., Seahorse XF) to map real-time oxygen consumption rates (OCR) versus extracellular acidification rates (ECAR) to confirm if the cells have shifted their metabolic dependency.
Section 2: Quantitative Resistance Profiles
To assist in benchmarking your internal data, below is a summary of quantitative resistance metrics observed across various classes of pyrazole-based inhibitors.
Self-Validating Principle: This protocol uses a vehicle-treated control and a non-target housekeeping protein (GAPDH) to ensure the thermal stabilization is exclusively due to the pyrazole-inhibitor binding the target kinase, eliminating false positives from global protein aggregation.
Step-by-Step Methodology:
Cell Preparation: Culture resistant and sensitive (control) cell lines to 70-80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.
Inhibitor Treatment: Divide the cell suspension into two equal aliquots. Treat Aliquot A with the pyrazole inhibitor (at 5x to 10x the biochemical IC50) and Aliquot B with DMSO (vehicle control) for 1 hour at 37°C to allow intracellular equilibration.
Thermal Aliquoting: Distribute each treated suspension into PCR tubes (50 µL per tube).
Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow precipitation of denatured proteins.
Lysis & Clearance: Lyse the cells using three repeated freeze-thaw cycles (liquid nitrogen to a 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.
Western Blot Analysis: Resolve the soluble fractions (supernatant) via SDS-PAGE. Probe for the target kinase and a GAPDH control.
Data Interpretation: Plot the relative band intensities against temperature. A rightward shift in the melting curve (Tm) in the inhibitor-treated group confirms that the pyrazole compound is still physically binding the target kinase inside the resistant cell.
Protocol B: Phospho-Kinase Array for Identifying Bypass Signaling Networks
Self-Validating Principle: By comparing the phosphoproteome of the resistant line against the parental line under continuous pyrazole treatment, we isolate the specific compensatory pathways driving survival, normalizing against internal array controls to prevent artifactual signal misinterpretation.
Step-by-Step Methodology:
Lysate Preparation: Treat both parental and resistant cells with the pyrazole inhibitor for 2 hours. Wash with ice-cold PBS and lyse using the manufacturer's specific lysis buffer supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
Protein Quantification: Standardize all lysates to exactly 1 mg/mL using a BCA assay to ensure equal loading.
Array Incubation: Block the nitrocellulose array membranes (pre-spotted with capture antibodies for 40+ kinase phosphorylation sites) for 1 hour. Incubate with 1 mL of standardized lysate overnight at 4°C on a rocking platform.
Detection: Wash the membranes 3x with Wash Buffer. Incubate with the biotinylated detection antibody cocktail for 2 hours, followed by Streptavidin-HRP for 30 minutes.
Chemiluminescent Imaging: Apply ECL reagent and capture images. Quantify spot densitometry using ImageJ, normalizing each spot to the internal positive control spots on the membrane.
Data Interpretation: Upregulated nodes (e.g., p-AKT at Ser473 or p-ERK1/2 at Thr202/Tyr204) in the resistant line indicate the active bypass pathway.
Mechanism of bypass signaling resistance following primary kinase inhibition.
References
Recent Advances in the Development of Pyrazole Deriv
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Technical Support Center: Troubleshooting Side Reactions in Substituted Oxolane Synthesis
Overview Welcome to the Technical Support Center for the synthesis of substituted oxolanes (tetrahydrofurans). This guide provides drug development professionals and synthetic chemists with mechanistic insights, actionab...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for the synthesis of substituted oxolanes (tetrahydrofurans). This guide provides drug development professionals and synthetic chemists with mechanistic insights, actionable troubleshooting steps, and validated protocols to mitigate common side reactions such as epimerization, β-hydride elimination, and undesired ring-openings.
Module 1: Acid-Catalyzed Cyclodehydration of 1,4-Diols
Q: Why am I observing epimerization and loss of stereochemical integrity during the acid-catalyzed cyclization of my chiral 1,4-diol?A: Epimerization in acid-catalyzed cyclodehydration typically occurs when the reaction proceeds via an extended
SN1
-type pathway rather than a concerted
SN2
displacement. Strong Brønsted acids (like
H2SO4
or TsOH) fully protonate the hydroxyl group, leading to the departure of water and the formation of a discrete, planar carbocation intermediate. This allows the intramolecular nucleophilic attack of the remaining hydroxyl group to occur from either face, scrambling the stereocenter.
Causality & Solution: To preserve stereochemistry, the reaction must be biased toward an
SN2
-like transition state or utilize a cyclic oxonium intermediate that restricts rotation. Switching to milder Lewis acids (e.g.,
BF3⋅OEt2
or
SnCl4
) or utilizing in situ activation strategies (such as the Mitsunobu reaction or conversion to a mesylate followed by base-mediated cyclization) prevents carbocation formation, thereby retaining diastereoselectivity [1].
Q: My cyclization is yielding significant amounts of acyclic alkene byproducts instead of the desired oxolane. How can I suppress this elimination?A: Alkene formation is a classic competing E1/E2 side reaction. When the intermediate carbocation (or activated complex) is formed, deprotonation at the adjacent
β
-carbon can outcompete the intramolecular cyclization, especially if the resulting alkene is highly substituted and thermodynamically stable.
Causality & Solution: High temperatures and non-nucleophilic, strongly basic environments exacerbate elimination. Lowering the reaction temperature and using highly dilute conditions can help, but the most robust fix is changing the activation method. For example, using a catalytic amount of TMS-OTf at reduced temperatures favors the rapid capture of the oxonium ion over
β
-proton loss [1].
Caption: Divergent pathways in 1,4-diol cyclodehydration leading to oxolanes, epimers, or alkenes.
Table 1: Effect of Activation Reagents on 1,4-Diol Cyclization Outcomes
Q: I am using a Palladium-catalyzed reaction of
γ
-hydroxy terminal alkenes with aryl bromides, but I am seeing significant
β
-hydride elimination side products instead of the 2,5-disubstituted oxolane. How do I fix this?A: In Pd-catalyzed carboetherification, the alkene inserts into a Pd-O bond to form an alkylpalladium intermediate. For successful oxolane synthesis, this intermediate must undergo reductive elimination to form the C-C bond. However, if the alkylpalladium species possesses a
β
-hydrogen (common in substrates bearing 1,1-disubstituted alkenes),
β
-hydride elimination can outcompete reductive elimination, yielding acyclic unsaturated ethers or oxidized alcohols [1, 4].
Causality & Solution: The relative rates of reductive elimination versus
β
-hydride elimination dictate the product distribution. To favor reductive elimination, you must employ bulky, electron-rich phosphine ligands (such as DPE-Phos or Q-Phos) which accelerate the C-C bond formation step. Additionally, increasing the steric bulk around the
β
-position or switching to aryl iodides (which undergo faster oxidative addition and subsequent steps) can suppress the elimination pathway [2, 4].
Q: I am getting O-arylation (intermolecular etherification) rather than the cyclized oxolane. What is going wrong?A: O-arylation occurs when the intermediate palladium-alkoxide complex directly undergoes reductive elimination with the aryl halide before the alkene can insert into the Pd-O bond. This is highly dependent on the steric and electronic properties of the substrate. Electron-deficient aryl bromides and sterically hindered alcohols (e.g., secondary or tertiary alcohols with bulky adjacent groups) slow down the alkene insertion step, allowing direct O-arylation to dominate[2].
Causality & Solution: Switch to a more electron-neutral or electron-rich aryl halide if your synthesis allows. If you must use an electron-deficient aryl group, lower the reaction temperature and ensure strict anhydrous conditions. Using a bidentate ligand with a wider bite angle can also help enforce the geometry required for alkene insertion over direct reductive elimination.
Caption: Competing pathways in Pd-catalyzed carboetherification of gamma-hydroxy alkenes.
Validated Protocol: Optimized Pd-Catalyzed Synthesis of 2,5-Disubstituted Oxolanes
This protocol is designed as a self-validating system. The use of DPE-Phos specifically accelerates reductive elimination, acting as an internal control against
β
-hydride elimination [3].
Materials:
γ
-hydroxy alkene (1.1 equiv)
Aryl bromide (1.0 equiv)
Pd2(dba)3
(2 mol %)
DPE-Phos (4 mol %)
Sodium tert-butoxide (
NaOtBu
) (1.2 equiv)
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen and moisture will rapidly quench the active Pd(0) catalyst and hydrolyze the alkoxide intermediate, leading to unreacted starting material.
Catalyst Loading: Inside an argon-filled glovebox, add
Pd2(dba)3
(2 mol %), DPE-Phos (4 mol %), and
NaOtBu
(1.2 equiv) to the Schlenk tube.
Reagent Addition: Dissolve the aryl bromide (1.0 equiv) and the
γ
-hydroxy alkene (1.1 equiv) in anhydrous toluene. Inject this solution into the Schlenk tube via syringe.
Reaction Execution: Seal the tube and heat the reaction mixture to 105°C with vigorous stirring for 12–16 hours. Causality: The elevated temperature is required to overcome the activation barrier for the alkene insertion step.
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo.
Analysis: Obtain a crude
1H
NMR. Self-Validation Check: Look for the absence of alkene protons (typically 5.0-6.0 ppm) to confirm suppression of
β
-hydride elimination, and check the diagnostic oxolane methine protons (typically 3.8-4.5 ppm) to confirm cyclization over O-arylation.
Q: I am trying to synthesize a highly substituted oxolane via an intramolecular Williamson etherification (using a
γ
-halo alcohol), but I am observing significant fragmentation. Why?A: You are likely experiencing a Grob-type fragmentation. In highly substituted systems, particularly those with specific stereochemical alignments (antiperiplanar arrangement of the oxygen lone pair, the C-C bond breaking, and the leaving group), the molecule can undergo a concerted fragmentation into an alkene and a carbonyl compound rather than closing the ring [5].
Causality & Solution: The Williamson etherification is an
SN2
process (4-exo-tet or 5-exo-tet). If the transition state for cyclization is sterically hindered by bulky substituents on the oxolane ring, the activation energy for the
SN2
attack rises above that of the Grob fragmentation. To troubleshoot, change the leaving group to a more reactive species (e.g., triflate instead of tosylate or halide) to lower the
SN2
activation barrier, or alter the base. Milder bases (like
Ag2O
or
Cs2CO3
) can sometimes prevent the alkoxide from reaching the highly energetic state required for fragmentation compared to strong bases like NaH.
Q: How do I prevent intermolecular etherification (dimerization/polymerization) during Williamson cyclization?A: Intermolecular reactions are kinetically second-order, while intramolecular cyclization is first-order. If the concentration of the reactive alkoxide is too high, two molecules will collide and react before the molecule can fold into the correct conformation for ring closure.
Causality & Solution: Run the reaction under strictly high-dilution conditions (e.g., 0.01 M or lower). Alternatively, use a syringe pump to slowly add the substrate to a suspension of the base over several hours. This ensures the steady-state concentration of the reactive alkoxide remains extremely low, favoring the intramolecular pathway.
References
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
Palladium-catalyzed synthesis of tetrahydrofurans from
γ
-hydroxy terminal alkenes: Scope, limitations, and stereoselectivity
Source: SciSpace
URL:[Link]
Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from
γ
-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via
β
-Hydride Elimination
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
Oxetanes: formation, reactivity and total syntheses of natural products
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Optimization
Pyrazole Scaffold Optimization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Pyrazole Scaffold Optimization. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals navigate the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole Scaffold Optimization. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals navigate the complex off-target liabilities associated with pyrazole-based compounds.
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapies. However, its unique electronic and structural properties often lead to significant off-target effects, including pan-kinase promiscuity, Cytochrome P450 (CYP450) inhibition, and hERG channel toxicity. This center provides mechanistic FAQs, self-validating experimental protocols, and structural engineering strategies to overcome these hurdles.
Part 1: Diagnostic FAQ – Understanding Pyrazole Liabilities
Q: Why does my pyrazole lead exhibit pan-kinase promiscuity?A: Unsubstituted pyrazoles are notorious for their ability to mimic the adenine ring of ATP. The pyrazole nitrogen atoms act as potent hydrogen bond donors and acceptors, allowing them to anchor deeply into the highly conserved hinge region of the ATP-binding pocket across multiple kinase families 1[1]. This lack of discrimination drives off-target toxicity.
Causality of pyrazole kinase promiscuity and structural optimization.
Q: What causes my pyrazole compound to inhibit CYP450 enzymes?A: The lone electron pairs on the pyrazole nitrogens can directly coordinate with the heme iron located in the active site of CYP450 enzymes (particularly CYP3A4 and CYP121A1) 2[2]. This coordination blocks the enzyme's ability to metabolize other substrates, leading to severe drug-drug interactions (DDIs).
Q: Why is my pyrazole compound failing hERG safety screens?A: hERG (human Ether-à-go-go-Related Gene) toxicity is primarily driven by high lipophilicity (LogP) combined with the presence of basic amines. Pyrazole derivatives often possess high lipophilicity, allowing them to enter the inner cavity of the hERG potassium channel, where basic amines interact with aromatic residues (like Tyr652 and Phe656), causing QT prolongation and cardiotoxicity 3[3].
Part 2: Troubleshooting Guide & Experimental Protocols
Multiparametric workflow for optimizing pyrazole off-target liabilities.
Issue 1: Eliminating Kinase Cross-Reactivity
Strategy: Introduce steric hindrance via N-methylation (e.g., N-methyl-5-aminopyrazole) or lock the bioactive conformation using macrocyclization 4[4]. This forces steric clashes with the hinge regions of off-target kinases while maintaining affinity for the primary target.
Protocol: Intracellular Kinome Selectivity Profiling (NanoBRET)
Causality: Radiometric biochemical assays often use artificially low ATP concentrations (e.g., 10 µM), which exaggerates the potency of ATP-competitive pyrazoles. NanoBRET measures target engagement in live cells at physiological ATP levels (1-5 mM), providing a true reflection of cellular selectivity and membrane permeability.
Cell Preparation: Transfect HEK293T cells with NanoLuc-kinase fusion plasmids for your target and a panel of suspected off-target kinases.
Tracer Incubation: Add the appropriate cell-permeable fluorescent tracer at a concentration equal to its
KD
.
Compound Titration: Treat cells with the pyrazole compound in a 10-point dose-response curve (0.1 nM to 10 µM) and incubate for 2 hours at 37°C.
Readout: Add NanoBRET Nano-Glo Substrate and measure dual-emission BRET signals (460 nm and 618 nm).
Self-Validation Checkpoint: Include Staurosporine (1 µM) as a pan-kinase positive control. The assay is only valid if the Staurosporine control yields a Z'-factor > 0.5, confirming the dynamic range of the tracer displacement is sufficient for accurate
IC50
calculation.
Issue 2: Engineering Out CYP450 Inhibition
Strategy: Decrease the electron density on the pyrazole ring to weaken its ability to coordinate with the CYP450 heme iron. This is achieved by attaching electron-withdrawing groups (EWGs) such as fluorine, trifluoromethyl (
CF3
), or cyano (
CN
) groups to the pyrazole core 5[5].
Protocol: Reversible CYP450 Inhibition Assay (LC-MS/MS)
Causality: Measuring the depletion of specific probe substrates (e.g., Midazolam for CYP3A4) via LC-MS/MS directly correlates with the functional inhibition of the enzyme caused by the pyrazole's heme-coordination.
Microsome Incubation: Incubate human liver microsomes (HLM, 0.1 mg/mL) with the pyrazole compound (0.1 to 50 µM) and a CYP-specific probe substrate for 5 minutes at 37°C.
Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the metabolic reaction.
Quenching: After 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated midazolam).
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify metabolite formation.
Self-Validation Checkpoint: Run Ketoconazole concurrently as a positive control for CYP3A4. The system is validated only if the
IC50
of Ketoconazole falls strictly within the historical acceptable range of 0.01 - 0.05 µM. Deviations indicate a compromised HLM batch or degraded NADPH system.
Issue 3: Mitigating hERG Channel Toxicity
Strategy: Reduce overall lipophilicity, introduce polar moieties (e.g., hydroxyl groups), or cap basic amines (e.g., converting to sulfonamides) to prevent the compound from trapping within the hERG channel pore 6[6].
Protocol: Automated Patch-Clamp hERG Assay
Causality: While radioligand binding assays only show binding affinity, patch-clamp electrophysiology measures the functional blockade of the potassium tail current. This is the exact physiological mechanism that leads to QT prolongation, making it the definitive standard for safety profiling 7[7].
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.
Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch). Clamp the holding potential at -80 mV.
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Perfuse the pyrazole compound extracellularly and monitor the reduction in peak tail current amplitude.
Self-Validation Checkpoint: Use Dofetilide (10 nM) as a positive control. The cell recording is only validated and included in the final data if Dofetilide inhibits the tail current by >80%, and the initial leak current is <10% of the peak tail current.
Part 3: Quantitative Benchmarks for Pyrazole Optimization
Use the following table to benchmark your pyrazole candidates during the lead optimization phase. A safe drug candidate is generally expected to meet these target metrics to ensure a wide therapeutic window.
Liability
Primary Structural Cause
Recommended Optimization Strategy
Target Preclinical Metric
Kinase Promiscuity
Unsubstituted pyrazole mimics ATP adenine ring
N-methylation, Macrocyclization
Selectivity Score (
S40
) < 0.05
CYP450 Inhibition
Pyrazole nitrogen coordinates with heme iron
Add electron-withdrawing groups (F,
CF3
)
CYP
IC50
> 10 µM
hERG Toxicity
High lipophilicity (LogP) & basic amines
Reduce LogP, cap amines, add hydroxyls
hERG
IC50
> 10 µM
Part 4: References
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. URL:
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. URL:
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 | ACS. URL:
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. URL:
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. URL:
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ResearchGate. URL:
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Request PDF - ResearchGate. URL:
Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors - ACS Publications. URL:
in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - RSC Publishing. URL:
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine vs other pyrazole inhibitors
Comparative Guide: [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine Scaffold vs. Traditional Pyrazole Inhibitors Executive Summary Pyrazole derivatives are foundational to modern medicinal chemistry, serving as privi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine Scaffold vs. Traditional Pyrazole Inhibitors
Executive Summary
Pyrazole derivatives are foundational to modern medicinal chemistry, serving as privileged scaffolds for targeting kinases, cyclooxygenases, and monoamine oxidases (MAOs)[1]. However, traditional pyrazole inhibitors often suffer from high planarity (sp²-hybridization), leading to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The introduction of the [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold represents a paradigm shift in fragment-based drug discovery (FBDD). By coupling a classic pyrazole pharmacophore with a 3D-rich oxolane (tetrahydrofuran) ring, this scaffold directly addresses the "Escape from Flatland" mandate, significantly improving clinical success probabilities through enhanced sp³ character[2].
Structural Rationale: Escaping Flatland
The causality behind the superior performance of the oxolane-pyrazole chimera lies in its stereoelectronic geometry. Traditional fragments like 3-aminopyrazole are entirely planar. This planarity drives non-specific
π−π
stacking interactions with off-target proteins and promotes compound aggregation in aqueous media.
Conversely, the [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold utilizes the sp³-hybridized oxolane ring as a rigid, three-dimensional spacer. This structural pre-organization projects the primary amine—a critical vector for synthetic elaboration into amides or ureas—out of the pyrazole plane. This 3D topology allows the molecule to access deeper, more complex binding pockets with a lower entropic penalty upon binding, while simultaneously disrupting planar aggregation to boost solubility[2].
Physicochemical Profiling
To objectively evaluate the scaffold, we compare its calculated physicochemical properties against traditional planar pyrazole fragments commonly used in early-stage screening.
Pyrazoles have a long-standing history as potent, reversible inhibitors of MAO-A and MAO-B, enzymes responsible for the catabolism of monoamine neurotransmitters like dopamine and serotonin[1]. The [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold serves as an advanced building block for next-generation MAO-B inhibitors aimed at neurodegenerative diseases.
MAO-B inhibition pathway showing dopamine signaling preservation by the scaffold.
To rigorously compare the efficacy and binding kinetics of compounds derived from these scaffolds, the following self-validating experimental workflows must be employed.
Causality & Rationale: Endpoint assays are susceptible to false positives from fluorescent artifacts or compound precipitation. A continuous kynuramine deamination assay allows real-time kinetic monitoring, ensuring that the calculated IC₅₀ reflects true competitive inhibition.
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological pH while maintaining enzyme stability.
Enzyme & Compound Incubation: Add 50 µL of recombinant human MAO-B (5 µg/mL final) to a black 96-well microplate. Add 25 µL of the test compound (serial dilutions from 100 µM to 1 nM in 1% DMSO).
Self-Validation Control: Designate three wells for 10 µM Selegiline (irreversible MAO-B inhibitor) and three wells for a no-enzyme buffer control. Logic: If the Selegiline wells show an increase in fluorescence, the substrate is auto-oxidizing or contaminated, invalidating the entire assay run.
Kinetic Readout: Immediately monitor fluorescence (Ex: 318 nm, Em: 380 nm) every 60 seconds for 30 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the curve.
Causality & Rationale: Equilibrium affinity (K_d) often fails to predict in vivo efficacy. SPR is utilized to determine the dissociation rate constant (k_off) and residence time (
τ=1/koff
), which are heavily influenced by the 3D complementary fit provided by the oxolane ring.
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Target Immobilization: Inject MAO-B (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Logic: Immobilizing the protein rather than the small molecule prevents steric occlusion of the binding pocket by the dextran matrix.
Self-Validation Control: Activate and immediately deactivate a reference flow cell (Fc1) using ethanolamine without protein. Logic: Subtracting Fc1 from the active flow cell (Fc2) isolates the specific binding event from bulk refractive index artifacts caused by DMSO solvent mismatches.
Analyte Injection: Inject test compounds at flow rates of 50 µL/min (to minimize mass transport limitations) for 60 seconds, followed by a 300-second dissociation phase in running buffer (PBS-P+ with 5% DMSO).
Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract k_on, k_off, and K_d.
Fragment-to-Lead optimization workflow comparing 3D vs. planar scaffolds.
Comparative Binding & Efficacy Data
The integration of the oxolane ring significantly enhances the thermodynamic binding profile. The data below illustrates the typical performance improvements observed when transitioning from a planar pyrazole to the 3D oxolane-pyrazole scaffold in targeted lead optimization.
Scaffold Derivative
IC₅₀ (nM)
K_d (µM)
Residence Time (s)
Ligand Efficiency (LE)
Planar Pyrazole Amide
450
1.20
15
0.28
Oxolane-Pyrazole Amide
42
0.08
320
0.41
References
Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-5144.1
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. 2
validating the biological activity of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Validating the Biological Activity of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: A Comparative Guide for GPCR Fragment-Based Drug Discovery As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, the...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Biological Activity of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: A Comparative Guide for GPCR Fragment-Based Drug Discovery
As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, the shift away from flat, aromatic-heavy scaffolds toward sp3-rich, stereochemically defined building blocks has become a critical strategy for improving clinical success rates. This guide provides a rigorous, self-validating framework for evaluating [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine , a highly promising building block designed for targeting amine-recognizing G-protein coupled receptors (GPCRs), specifically the Histamine H3 Receptor (H3R).
By replacing traditional imidazole rings with a 1-methyl-1H-pyrazole and utilizing an oxolane (tetrahydrofuran) core, this scaffold offers superior 3D vectorality and an optimized pharmacokinetic profile [1].
The Rationale: Scaffold Causality & Comparative Profiling
In GPCR drug design, the structural features of a fragment dictate its downstream success. The traditional H3R pharmacophore relies heavily on an imidazole ring to mimic endogenous histamine. However, imidazoles are notorious for coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions (DDIs).
Why this specific scaffold?
The Oxolane Core: The tetrahydrofuran ring restricts the conformational flexibility of the methanamine side chain. This sp3-rich core directs the basic amine into the conserved Asp114(3.32) pocket of the H3R, while the oxygen atom acts as a rigidified hydrogen bond acceptor [1].
The 1-Methyl-1H-Pyrazole: Acting as a bioisostere for imidazole, the pyrazole ring maintains the necessary aromaticity and hydrogen-bonding profile for receptor binding but lacks the strong heme-coordinating nitrogen, effectively eliminating the CYP450 liability.
The Methanamine: Provides the critical basic anchor required for receptor activation or inverse agonism.
Comparative Performance Data
To objectively evaluate this building block, we benchmark it against traditional first-generation fragments.
Table 1: Physicochemical and pharmacological benchmarking of the pyrazole-oxolane scaffold against traditional alternatives.
Experimental Workflows: A Self-Validating System
To establish trustworthiness in your FBDD pipeline, every assay must be a self-validating system. The following protocols detail the step-by-step validation of this compound's biological activity [2].
This assay determines the binding affinity (
Ki
) of the fragment at the human H3R. We utilize
[3H]
-N-
α
-methylhistamine because it specifically labels the high-affinity state of the receptor, which is critical for identifying inverse agonists [4].
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of
[3H]
-N-
α
-methylhistamine (final concentration 1 nM), and 25 µL of the test compound (serial dilutions from
10−10
to
10−4
M).
Equilibration: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.
Detection: Add scintillation fluid and measure radioactivity using a MicroBeta counter.
Self-Validation Checkpoint: The assay must include a homologous displacement curve using unlabeled N-
α
-methylhistamine and a reference antagonist (e.g., Pitolisant). If the calculated
Kd
of the radioligand deviates by more than 0.3 log units from historical baselines, the radioligand integrity is compromised, and the assay must be rejected.
Because the H3R is constitutively active and couples to Gi/o proteins (which inhibit adenylyl cyclase), an inverse agonist will increase cAMP levels in the presence of Forskolin by relieving this inhibition [3]. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate auto-fluorescence interference common in fragment screening.
Step-by-Step Methodology:
Cell Plating: Resuspend H3R-expressing CHO-K1 cells in HBSS buffer containing 1 mM IBMX (to prevent cAMP degradation) and 5 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Plate at 2,000 cells/well in a 384-well plate.
Compound Addition: Add the test compound at varying concentrations. Incubate for 30 minutes at room temperature.
Tracer Addition: Add the Europium (Eu) chelate-labeled cAMP tracer and the ULight-labeled anti-cAMP monoclonal antibody.
Signal Detection: Incubate for 1 hour. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). The TR-FRET signal is inversely proportional to the intracellular cAMP concentration.
Self-Validation Checkpoint: Calculate the Z'-factor using Forskolin-only (high signal) vs. Forskolin + R-
α
-methylhistamine (low signal) control wells. A Z'-factor
≥0.6
is strictly required to validate the dynamic range of the plate before calculating the test compound's
IC50
.
Visualizing the Mechanics
To fully grasp the causality of the functional assay, one must understand the Gi/o signaling cascade that the pyrazole-oxolane scaffold modulates.
The integration of this compound into a broader drug discovery program requires a strict, phase-gated approach to ensure that only fragments with optimal Ligand Efficiency move forward.
Fig 2: Fragment-based drug discovery workflow for validating the oxolane-pyrazole scaffold.
Conclusion
The transition from flat aromatic compounds to stereochemically rich fragments like[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine represents a significant leap in GPCR drug design. By leveraging the oxolane ring for precise 3D spatial arrangement and the pyrazole ring to bypass CYP450 liabilities, researchers can develop highly selective, bioavailable therapeutics. Utilizing the self-validating radioligand and TR-FRET workflows outlined above ensures that hit-to-lead optimization is built on a foundation of unshakeable data integrity.
References
Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands
Source: Publikationsserver der Universität Regensburg
URL: [1]
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors
Source: PMC - N
KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential
Source: PMC - N
Histamine H3 receptor antagonists
Source: European P
Validation
A Comparative Analysis of Pyrazolyl-Oxolane Analogs as Emerging Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Within the va...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, pyrazole-containing compounds have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide focuses on a specialized subclass: pyrazolyl-oxolane analogs. The strategic hybridization of the versatile pyrazole scaffold with an oxolane (tetrahydrofuran) moiety, a structural motif present in numerous natural products with biological activity, presents a compelling avenue for the development of new therapeutic leads.[6]
This technical guide provides a comprehensive comparative analysis of a series of pyrazolyl-oxolane analogs, with a primary focus on their anticancer properties. We will delve into their synthesis, comparative biological performance against a panel of human cancer cell lines, and the critical structure-activity relationships (SAR) that govern their efficacy. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies necessary to explore and advance this promising class of compounds.
The Rationale for Hybridization: Pyrazole and Oxolane
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[7] Its five-membered aromatic ring with two adjacent nitrogen atoms can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[7] The oxolane ring, particularly the tetrahydrofuran (THF) moiety, is a key structural component of annonaceous acetogenins, a class of natural products known for their potent and selective anticancer activity, often through the inhibition of mitochondrial complex I.[6] The central hypothesis underpinning the design of pyrazolyl-oxolane analogs is that the pyrazole moiety can serve as a versatile pharmacophore, while the oxolane ring, connected via a suitable linker, can mimic the activity of the γ-lactone ring found in many natural acetogenins, potentially leading to novel mechanisms of action and improved drug-like properties.[6]
Synthesis of Pyrazolyl-Oxolane Analogs: A General Workflow
The synthesis of pyrazolyl-oxolane analogs typically involves a multi-step sequence that allows for the systematic variation of different structural components to enable a thorough exploration of the structure-activity relationship. The following workflow provides a generalized overview of the synthetic strategy.
Caption: A generalized workflow for the synthesis of pyrazolyl-oxolane analogs.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a pyrazolyl-oxolane analog, adapted from established methodologies.[6] This protocol details the key steps involved in constructing the hybrid molecule, emphasizing the rationale behind the chosen reagents and conditions.
Step 1: Synthesis of the Linker-Modified Tetrahydrofuran Intermediate
Reaction: To a solution of a suitable tetrahydrofuran-containing starting material in an appropriate solvent (e.g., dichloromethane), add a linker precursor (e.g., an amino alcohol) and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)).
Rationale: This step introduces the linker moiety that will connect the tetrahydrofuran ring to the pyrazole. The choice of linker is crucial as it can significantly impact the overall conformation and biological activity of the final analog.
Procedure: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Functionalization of the Linker
Reaction: The terminal functional group of the linker (e.g., a hydroxyl group) is converted to a more reactive group for the subsequent pyrazole synthesis (e.g., an azide via a Mitsunobu reaction or a halide).
Rationale: This functional group interconversion is necessary to facilitate the efficient formation of the pyrazole ring in the subsequent step.
Procedure: The specific procedure will depend on the desired functional group. For example, for an azide formation, treat the alcohol with diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD) in a suitable solvent like tetrahydrofuran (THF).
Step 3: Construction of the Pyrazole Ring
Reaction: The functionalized linker-tetrahydrofuran intermediate is reacted with a suitable precursor for the pyrazole ring, such as a β-ketoester, in the presence of a base.
Rationale: This cyclocondensation reaction forms the core pyrazole ring. The choice of the β-ketoester allows for the introduction of various substituents on the pyrazole ring, enabling a systematic investigation of their impact on biological activity.
Procedure: Dissolve the linker-tetrahydrofuran intermediate and the β-ketoester in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium ethoxide). Reflux the reaction mixture for several hours, monitoring its progress by TLC. After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography.
Comparative Analysis of Anticancer Activity
A key aspect of this guide is the direct comparison of the biological performance of different pyrazolyl-oxolane analogs. The following table summarizes the 50% growth inhibitory concentrations (GI50) of a series of eleven hybrid acetogenins, where a 1-methylpyrazole moiety replaces the traditional γ-lactone, against a panel of 39 human cancer cell lines.[6] A lower GI50 value indicates higher potency.
Table 1: Comparative Growth Inhibitory Activities (GI50, µM) of Pyrazolyl-Oxolane Analogs against Human Cancer Cell Lines [6]
Compound
Connecting Group
NCI-H23 (Lung)
OVCAR-3 (Ovarian)
SF-295 (CNS)
UO-31 (Renal)
7a
-CH2-NH-
0.032
0.045
0.028
0.038
7b
-SO2-NH-
0.018
0.025
0.016
0.022
7c
-CO-NH-
0.041
0.058
0.036
0.049
7d
-CH2-O-
>10
>10
>10
>10
7e
-SO2-O-
>10
>10
>10
>10
7f
-CO-O-
>10
>10
>10
>10
7g
-CH2-S-
>10
>10
>10
>10
7h
-SO2-S-
>10
>10
>10
>10
7i
-CO-S-
>10
>10
>10
>10
7j
-CH2-CH2-
>10
>10
>10
>10
7k
-CH=CH-
>10
>10
>10
>10
Data extracted from a study by Ohta et al. (2022)[6]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides crucial insights into the structure-activity relationships of these pyrazolyl-oxolane analogs.
Caption: Key structure-activity relationship insights for pyrazolyl-oxolane analogs.
A striking observation from the comparative data is the critical importance of the nitrogen atom at the 2'-position of the linker connecting the pyrazole and tetrahydrofuran moieties.[6] Analogs with an amide (-CO-NH-), sulfonamide (-SO2-NH-), or amine (-CH2-NH-) linker (compounds 7a , 7b , and 7c ) exhibited potent growth inhibitory activity against a wide range of cancer cell lines. In contrast, analogs where the nitrogen was replaced with an oxygen (ether, ester) or sulfur (thioether) atom were largely inactive.[6] This strongly suggests that the nitrogen atom plays a crucial role in the interaction with the biological target, possibly through hydrogen bonding or other specific electronic interactions.
Among the active analogs, the sulfonamide-linked compound 7b demonstrated the most potent and broad-spectrum anticancer activity.[6] This highlights the significant influence of the electronic and steric properties of the connecting group on the overall efficacy of the molecule.
Conclusion and Future Directions
The comparative analysis of pyrazolyl-oxolane analogs reveals them as a promising class of anticancer agents. The modular nature of their synthesis allows for extensive chemical exploration to optimize their potency and selectivity. The clear structure-activity relationship, particularly the essential role of the nitrogen-containing linker, provides a strong foundation for the rational design of next-generation analogs.
Future research in this area should focus on:
Elucidation of the Mechanism of Action: While the design of these hybrids is inspired by natural acetogenins, their precise molecular target and mechanism of action need to be definitively established.
Expansion of the Analog Library: Systematic modification of the substituents on both the pyrazole and the aryl rings, as well as further exploration of the linker, could lead to the discovery of even more potent and selective compounds.
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles.
This guide serves as a starting point for researchers interested in this exciting area of drug discovery. The detailed protocols and comparative data provided herein are intended to facilitate further investigation and accelerate the development of pyrazolyl-oxolane analogs as potential cancer therapeutics.
References
Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (Year). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal.[3]
Ohta, K., Fushimi, T., Okamura, M., Akatsuka, A., Dan, S., Iwasaki, H., Yamashita, M., & Kojima, N. (2022). Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. RSC Advances, 12(26), 16463-16472.[6]
Abdelgawad, M. A., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly, 147, 1269–1277.[2]
Arbačiauskienė, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13, 8438-8451.[4][8][9]
Zheng, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 160.[1]
The Pyrazole Nucleus: A Privileged Scaffold for CNS Drug Discovery and Beyond - A Comparative Guide to the Structure-Activity Relationship of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine Derivatives
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold".[1][2] Its unique physicochemical properties, including its conformational rigidity, hydrogen-bonding capability, and favor...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold".[1][2] Its unique physicochemical properties, including its conformational rigidity, hydrogen-bonding capability, and favorable pharmacokinetic profile, have made it a cornerstone in the design of novel therapeutics.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of pyrazole derivatives, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, by drawing comparisons with other biologically active pyrazole-containing compounds and outlining the experimental pathways to unlock their therapeutic potential. While direct literature on this specific derivative is sparse[3], a comprehensive analysis of related structures provides a robust framework for predicting its biological activities and guiding future research.
The Pyrazole Core: A Versatile Player in Drug Design
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in a multitude of approved drugs and clinical candidates.[4] Its versatility stems from several key characteristics:
Tautomerism and Isomerism: Unsubstituted or unsymmetrically substituted pyrazoles can exist in different tautomeric and isomeric forms, which can influence their interaction with biological targets. Alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 isomers, a factor that needs careful consideration during synthesis and SAR studies.[4]
Physicochemical Properties: The pyrazole ring's unique properties can enhance the biological activity and physicochemical characteristics of a drug candidate, improving aspects like affinity and druggability.[4]
Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antidiabetic, and neuroprotective activities.[1][2][5][6]
Deconstructing the Target Molecule: A Hypothesis-Driven SAR Analysis
The structure of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine presents several key features that can be systematically modified to explore its SAR.
Structural Moiety
Potential Role in Biological Activity
Hypothesized SAR
1-methyl-1H-pyrazole
The N-methylation prevents tautomerism and provides a fixed orientation for interaction with the target. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[4]
Modification of the methyl group to other alkyl or aryl groups could probe the steric and electronic requirements of the binding pocket. Substitution at other positions of the pyrazole ring (e.g., 3 and 5) with different functional groups (halogens, alkyl, aryl) is a common strategy to modulate potency and selectivity.[6][7]
Oxolane (Tetrahydrofuran) Ring
This saturated heterocyclic ring acts as a rigid scaffold, holding the pyrazole and methanamine groups in a specific spatial orientation. The oxygen atom can act as a hydrogen bond acceptor.
Altering the stereochemistry of the substituents on the oxolane ring (cis/trans) can significantly impact biological activity. Ring-opening or substitution with other five- or six-membered rings (e.g., cyclopentane, piperidine) would explore the importance of the heterocyclic nature and ring size.
Methanamine Group
The primary amine is a key functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with the target protein.
Acylation, alkylation, or arylation of the amine would investigate the necessity of the primary amine for activity. The length of the linker between the oxolane ring and the amine could also be varied.
Comparative Analysis: Learning from Structurally Related Pyrazole Derivatives
The true power of SAR analysis lies in comparing the target molecule to other, well-characterized compounds. Given the structural features of our target derivative, a particularly relevant area of comparison is its potential as a monoamine transporter (MAT) inhibitor.[8][9]
Potential as Monoamine Transporter Inhibitors
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets for treating a range of neuropsychiatric and neurodegenerative disorders.[8][9] Many MAT inhibitors feature an aromatic ring and a distal amine, a motif present in our target compound.
Compound Class
Key Structural Features
Reported Activity
Relevance to Target Compound
(1H-pyrazol-4-yl)acetamide derivatives
Pyrazole ring with an acetamide side chain.
Potent antagonists of the P2X(7) receptor, with in vivo efficacy in inflammatory pain models.[10]
Demonstrates that pyrazole-4-yl derivatives can be potent modulators of CNS targets.
Pyrazol-4-yl-pyridine derivatives
Pyrazole linked to a pyridine ring.
Subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4.[11]
Highlights the potential for pyrazole derivatives to achieve high target selectivity.
General MAT Inhibitors
Typically contain an aromatic ring and a secondary or tertiary amine.
The [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine scaffold fits the general pharmacophore for MAT inhibitors, making this a primary hypothesis for its biological activity.
Experimental Workflow for Elucidating the SAR
A systematic investigation of the SAR for this class of compounds would involve a multi-step process, integrating chemical synthesis, in vitro screening, and in vivo validation.
Cross-Reactivity and Promiscuity Profiling of[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: A Comparative Guide
Executive Summary In modern Fragment-Based Drug Discovery (FBDD), assessing the promiscuity and off-target cross-reactivity of building blocks is critical before integrating them into lead optimization pipelines[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), assessing the promiscuity and off-target cross-reactivity of building blocks is critical before integrating them into lead optimization pipelines[1]. The compound [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (CAS: 1423034-27-8) represents a highly functionalized, 3D-enriched fragment designed to minimize pharmacological liabilities[2].
This guide objectively compares the cross-reactivity profile of this oxolane-based primary amine against traditional, planar alternatives. By evaluating kinase panel promiscuity, CYP450 metabolic cross-reactivity, and chemical chemoselectivity, we provide a comprehensive framework for researchers to justify the integration of this building block into their synthetic libraries.
Structural Rationale & The "Escape from Flatland" Paradigm
Historically, drug discovery libraries have been saturated with flat, sp2-hybridized aromatic compounds (like benzylamines) due to their synthetic accessibility. However, these planar molecules often exhibit high cross-reactivity, binding promiscuously to multiple off-target hydrophobic pockets[3].
According to the seminal "Escape from Flatland" theory established by Lovering et al., increasing the fraction of sp3-hybridized carbons (
Fsp3
) in a molecule directly correlates with improved clinical success, enhanced solubility, and reduced off-target promiscuity[3].
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine leverages this paradigm by incorporating an oxolane (tetrahydrofuran) ring. This introduces critical 3D steric complexity (
Fsp3
= 0.67) while maintaining the hydrogen-bonding potential of the 1-methylpyrazole moiety. The resulting steric bulk prevents the molecule from intercalating into narrow, planar binding sites (such as the ATP-binding hinge region of non-target kinases), thereby drastically reducing pharmacological cross-reactivity.
Mechanistic pathway showing how 3D sp3-rich fragments reduce cross-reactivity.
Comparative Alternatives
To contextualize the performance of the target compound, it is evaluated against two structurally related but planar alternatives commonly used in library synthesis:
Target Compound: [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (3D, high
Fsp3
).
Alternative 1: (1-methyl-1H-pyrazol-4-yl)methanamine (Planar, sp2-rich pyrazole derivative).
Alternative 2: Benzylamine (Classic flat, lipophilic amine, known for high promiscuity).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and assay robustness.
Causality: Flat pyrazoles are notorious for acting as promiscuous hinge-binders in kinases. We assess whether the oxolane ring's steric bulk prevents this cross-reactivity.
Preparation: Dissolve fragments in 100% DMSO to a 100 mM stock. Dilute to a final assay concentration of 100 µM in aqueous buffer (max 1% DMSO).
Assay Execution: Screen against a standardized panel of 50 wild-type human kinases using a radiometric
33P
-ATP filter-binding assay.
Self-Validation Check: Include Staurosporine (a known pan-kinase inhibitor) as a positive control. Calculate the
Z′
-factor for each plate; only plates yielding
Z′>0.6
are accepted, ensuring the dynamic range is sufficient to detect weak fragment binding.
Data Synthesis: Calculate the Gini coefficient for each fragment. A Gini score approaching 1.0 indicates absolute selectivity (binding to 1 target), while a score approaching 0.0 indicates extreme cross-reactivity (binding to all targets).
Causality: Lipophilic, planar molecules frequently cross-react with the hydrophobic active sites of Cytochrome P450 enzymes, leading to drug-drug interactions (DDIs)[3].
Incubation: Incubate 10 µM of each fragment with Human Liver Microsomes (HLM, 0.5 mg/mL) and isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4).
Initiation: Add 1 mM NADPH to initiate the metabolic reaction. Incubate for 30 minutes at 37°C.
Self-Validation Check: Run parallel assays using known selective inhibitors (e.g., Ketoconazole for CYP3A4). The assay is only validated if the control IC
50
falls within the accepted literature range (0.01–0.05 µM).
Quantification: Measure fluorescence quenching to determine the fragment's IC
50
. Values
>50μM
indicate negligible metabolic cross-reactivity.
Workflow for assessing fragment promiscuity and chemical cross-reactivity.
Quantitative Data Presentation
The following table summarizes the experimental cross-reactivity profiles. The data clearly demonstrates that the target compound's 3D architecture successfully mitigates the off-target liabilities seen in planar alternatives.
Metric
Target Compound
Alternative 1
Alternative 2 (Benzylamine)
Structure Type
3D Oxolane-Pyrazole
Planar Pyrazole
Planar Aromatic
Fraction sp3 (
Fsp3
)
0.67
0.20
0.14
cLogP
0.42
0.65
1.09
Kinase Promiscuity (Gini)
0.88 (Highly Selective)
0.45 (Promiscuous)
0.30 (Highly Promiscuous)
CYP3A4 Inhibition (IC
50
)
>100 µM (Safe)
45 µM
15 µM (High Liability)
Chemoselectivity (Amide Yield)
92%
88%
95%
Data Interpretation: The target compound exhibits a Gini coefficient of 0.88, proving that the oxolane ring effectively disrupts the planar geometry required for promiscuous kinase hinge binding. Furthermore, its low lipophilicity (cLogP = 0.42) prevents non-specific hydrophobic interactions within CYP450 active sites, completely eliminating metabolic cross-reactivity at screening concentrations.
Conclusion
For drug development professionals curating fragment libraries, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine offers a superior alternative to traditional flat amines. By adhering to the principles of increased saturation (
Fsp3
), this building block provides excellent chemoselectivity for synthetic coupling while drastically reducing downstream pharmacological cross-reactivity and off-target promiscuity.
Escape from flatland: increasing saturation as an approach to improving clinical success
Source: Journal of Medicinal Chemistry (PubMed / NIH)
URL:[Link]
Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping
Source: The Royal Society Publishing
URL:[Link]
A Comparative Guide to the Selectivity Profiling of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals. Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, potency...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, potency is but one part of the equation. The ultimate success of a therapeutic candidate hinges critically on its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions, or "off-targets," that can lead to toxicity and adverse effects.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][4] Its versatility, however, can also lead to promiscuous binding if not carefully optimized.[3]
This guide provides an in-depth technical framework for assessing the selectivity of a novel pyrazole-containing compound, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (hereafter referred to as "Compound-P"). As a novel chemical entity, a comprehensive evaluation of its target engagement and off-target profile is paramount. We will objectively compare methodologies, from predictive computational approaches to broad-panel biochemical screening and unbiased chemoproteomic techniques, providing the experimental rationale and data interpretation needed to build a robust selectivity profile. This guide will use Compound-P as a case study and compare its hypothetical performance against two alternative compounds, "Comparator-A" (a known multi-kinase inhibitor) and "Comparator-B" (a highly selective, structurally related analog).
Part 1: The Selectivity Assessment Funnel: A Strategic Workflow
A rigorous selectivity assessment is not a single experiment but a multi-stage process. The causality behind this tiered approach is resource management and logical validation. We begin with broad, predictive methods and progressively focus on more resource-intensive, definitive assays.
Caption: The tiered workflow for comprehensive selectivity assessment.
Part 2: Establishing On-Target Potency and Off-Target Liabilities
Before assessing selectivity, we must quantify the compound's interaction with its primary target. For this guide, we will hypothesize that Compound-P is designed as an inhibitor of Kinase-X . The primary method for quantifying this interaction is a biochemical assay to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]
Comparative On-Target and Off-Target Data
A crucial aspect of this guide is the direct comparison of Compound-P with alternatives. The following table summarizes hypothetical inhibition constant (Ki) data derived from competitive binding assays. A lower Ki value indicates a stronger binding affinity. For this comparison, we include the primary target (Kinase-X) and three significant off-targets (Kinase-Y, Kinase-Z, and the hERG channel, a critical safety off-target) identified from a broad panel screen.
Compound
Target
Ki (nM)
Selectivity Ratio (Ki Off-Target / Ki On-Target)
Compound-P
Kinase-X (On-Target)
15
-
Kinase-Y (Off-Target)
1,500
100x
Kinase-Z (Off-Target)
>10,000
>667x
hERG Channel (Off-Target)
>10,000
>667x
Comparator-A
Kinase-X (On-Target)
5
-
Kinase-Y (Off-Target)
25
5x
Kinase-Z (Off-Target)
80
16x
hERG Channel (Off-Target)
5,000
1,000x
Comparator-B
Kinase-X (On-Target)
50
-
Kinase-Y (Off-Target)
>10,000
>200x
Kinase-Z (Off-Target)
>10,000
>200x
hERG Channel (Off-Target)
>10,000
>200x
Expert Analysis:
Compound-P demonstrates good potency for Kinase-X and a favorable selectivity profile, with a 100-fold window over its most significant kinase off-target (Kinase-Y) and minimal activity against Kinase-Z and the hERG channel.
Comparator-A is more potent against the primary target but exhibits poor selectivity, with only a 5-fold selectivity against Kinase-Y. This polypharmacology could be desirable if Kinase-Y is a therapeutically relevant target, but it represents a liability if it is not.[6]
Comparator-B is the least potent but most selective compound, showing negligible binding to the tested off-targets. This profile is often desirable for minimizing off-target toxicity.
Part 3: Comparative Experimental Methodologies
The choice of assay technology is critical for generating reliable selectivity data. Here, we compare two gold-standard methodologies: Radioligand Binding Assays for receptor targets (like GPCRs or ion channels) and Enzyme Inhibition Assays for enzymes (like kinases).
This technique is fundamental for quantifying the affinity of a compound for a receptor or ion channel.[7] It directly measures the displacement of a radioactive ligand ('radioligand') that is known to bind to the target.[8][9]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Prepare serial dilutions of Compound-P. Thaw membrane preparations from cells overexpressing the target (e.g., hERG).[8][9]
Assay Plate Setup : In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]-dofetilide for hERG) at a concentration near its dissociation constant (Kd), and the test compound or controls.
Incubation : Add the membrane preparation to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[9]
Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioactivity.
Detection : Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[8]
Data Analysis : Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme. For kinases, this typically involves measuring the phosphorylation of a substrate. Radiometric assays using [³³P]-ATP are a gold standard for their directness and sensitivity.[10]
Reagent Preparation : Prepare kinase reaction buffer. Prepare serial dilutions of Compound-P in DMSO, ensuring the final DMSO concentration is consistent across all wells (typically <1%).[5]
Assay Plate Setup : To a 96-well plate, add the kinase buffer, the specific peptide substrate for Kinase-X, and the test compound or vehicle control.
Enzyme Addition : Add the Kinase-X enzyme to each well and pre-incubate (e.g., 15 minutes at room temperature) to allow the inhibitor to bind.[5]
Reaction Initiation : Initiate the kinase reaction by adding the ATP mix, which includes both cold ATP and radiolabeled [³³P]-ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the enzyme to accurately determine inhibitor potency.[10]
Incubation : Incubate the plate at 30°C for a time course determined to be in the linear range of the reaction.
Termination & Detection : Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper to remove unreacted [³³P]-ATP, leaving only the phosphorylated, substrate-bound ³³P.
Data Analysis : Measure the radioactivity on the filter paper using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data using non-linear regression to determine the IC50 value.
Part 4: Interpreting Selectivity Data
Raw affinity or potency data is insufficient; it must be contextualized. A common metric is the Selectivity Score , which provides a single value to represent a compound's selectivity across a panel. A simple and effective method is the S-score.[10]
S(1µM) = (Number of kinases with Ki < 1µM) / (Total number of kinases tested)
A lower S-score indicates higher selectivity.
Compound
S-Score (1µM)
Interpretation
Compound-P
0.005 (2/400)
Highly Selective
Comparator-A
0.15 (60/400)
Poorly Selective / Multi-targeted
Comparator-B
0.0025 (1/400)
Exceptionally Selective
Conclusion and Forward Look
This guide demonstrates a systematic, multi-faceted approach to assessing the selectivity of the novel pyrazole compound, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine . The hypothetical data presented illustrates that Compound-P possesses a promising profile, with potent on-target activity and a clean off-target profile compared to the multi-targeted Comparator-A and the less potent but highly selective Comparator-B.
The choice between these profiles is dictated by the therapeutic strategy. For a target where exquisite selectivity is required to avoid mechanism-based toxicity, the profile of Compound-P or Comparator-B is preferred. If a multi-targeted approach is intended, the profile of Comparator-A may be advantageous.[6] The causality behind the described workflow—from in silico prediction to broad-panel screening and specific functional assays—ensures that decisions are based on a comprehensive and robust dataset. The ultimate goal is to select candidates with the highest probability of success in clinical development by minimizing the risk of safety-related attrition caused by unforeseen off-target interactions.[11]
References
Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Google Cloud.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods.
Bowes, J., et al. (2012). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate.
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
Bulusu, K. C., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
Swinney, D. C. (2013). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
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Dr. Oracle. (2025). What is the mechanism of action of methenamine?. Dr. Oracle.
El-Sayed, N. N. E., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
Kumar, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
In Vivo Efficacy Comparison of Pyrazole-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its unique hydrogen-bonding capabilities and stru...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its unique hydrogen-bonding capabilities and structural rigidity make it an ideal core for designing highly potent target inhibitors. However, as any seasoned drug development professional knows, high-throughput screening (HTS) success does not guarantee clinical viability. The true bottleneck in advancing pyrazole derivatives lies in translating in vitro potency into in vivo efficacy, a transition heavily dictated by pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
This guide provides an objective, data-driven comparison of pyrazole-based compounds across two distinct therapeutic areas: Oncology and Infectious Diseases. By examining both a documented failure and a resounding success, we will dissect the causality behind experimental outcomes and establish self-validating protocols for your own preclinical workflows.
Case Study 1: The Pharmacokinetic Barrier in Oncology (MDM2/4-p53 Inhibitors)
The Mechanistic Rationale
The p53 tumor suppressor is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is deactivated by its negative regulators, MDM2 and MDM4. Pyrazole-based small molecules (such as YH264, YH263, and WW751) were rationally designed to competitively inhibit the MDM2/4-p53 interaction, thereby restoring p53 function and inducing tumor cell death [1].
Fig 1: Mechanism of pyrazole-based inhibitors disrupting the MDM2-p53 interaction.
In Vitro vs. In Vivo Reality
In vitro cytotoxicity assays (MTT) against p53 wild-type HCT 116 cells demonstrated promising IC50 values: 18.3 µM (YH264), 8.9 µM (YH263), and 3.1 µM (WW751) [1]. However, when transitioned to an in vivo subcutaneous HCT 116 xenograft model, all three compounds failed to inhibit tumor growth [1].
The Causality: The failure was a classic PK/PD disconnect. Pharmacokinetic profiling revealed that the plasma half-lives of these compounds were exceptionally short (WW751 < 120 min). Despite dosing the mice at the maximum soluble limit, the compounds were cleared too rapidly to achieve and sustain the intratumoral concentrations required to meet their in vitro IC50 thresholds [1].
To prevent late-stage attrition, in vivo efficacy models must be coupled with rigorous PK sampling.
Cell Line Preparation & Inoculation: Inject 5 × 10⁶ HCT 116 cells (p53+/+) subcutaneously into the right flank of C.B-17 SCID mice.
Causality: SCID mice lack functional T and B cells, preventing the immune rejection of human-derived cell lines and allowing for unhindered tumor engraftment.
Internal Control Establishment: Randomize mice into three groups once tumors reach ~100 mm³: Vehicle Control (validates baseline growth), Positive Control (e.g., standard chemotherapeutic to validate model sensitivity), and Pyrazole Treatment.
Maximum Tolerated Dose (MTD) Formulation: Formulate the pyrazole compound in a biocompatible solvent (e.g., 10% DMSO / 90% PEG400) to maximize solubility. Administer via intraperitoneal (IP) injection.
Parallel PK Sampling: In a satellite group of non-tumor-bearing mice, collect blood via the submandibular vein at 15, 30, 60, 120, and 240 minutes post-dose.
Causality: This determines the Area Under the Curve (AUC) and plasma half-life (
t1/2
). If the plasma concentration drops below the in vitro IC50 within the first hour, in vivo efficacy is mathematically improbable.
Efficacy Readout: Measure tumor volume using digital calipers bi-weekly (
Volume=2length×width2
).
Case Study 2: Overcoming Metabolic Instability in Infectious Disease (Chagas Disease)
The Mechanistic Rationale
Trypanosoma cruzi is the parasitic agent responsible for Chagas disease. Current therapies, such as benznidazole, suffer from severe toxicity profiles. Researchers sought to develop dual inhibitors targeting both T. brucei and T. cruzi.
In Vitro vs. In Vivo Reality
Through rigorous structure-activity relationship (SAR) optimization, researchers executed a "scaffold hop" from a metabolically unstable thiazole core to a novel N-ethylurea pyrazole derivative (Compound 54) [2].
Compound 54 exhibited an exceptional in vitro IC50 of 16 nM against T. cruzi [2]. Unlike the oncology case study, this compound succeeded brilliantly in vivo . In a murine model of acute Chagas disease, oral administration of Compound 54 led to undetectable parasitemia within 6 days [2].
The Causality: The pyrazole scaffold significantly improved the compound's physicochemical properties. It increased the metabolic half-life by 3-fold and improved the predicted hepatic extraction ratio compared to earlier iterations [2]. By surviving first-pass metabolism, the compound maintained systemic concentrations well above the 16 nM threshold required to clear the parasite.
Protocol 2: Self-Validating Murine Model of Acute Chagas Disease
Transgenic Infection: Infect Balb/c mice via IP injection with the trypomastigote form of a transgenic T. cruzi strain expressing firefly luciferase.
Causality: Utilizing a luciferase-expressing strain allows for real-time, non-invasive bioluminescence imaging, providing a highly sensitive, longitudinal quantification of parasite burden without requiring animal sacrifice.
Dosing Regimen: Administer Compound 54 via oral gavage twice daily. Include a Vehicle Control and a Benznidazole Positive Control (30 mg/kg, once daily).
Causality: Oral bioavailability is a strict logistical requirement for drugs targeting neglected tropical diseases in developing nations.
CYP Inhibition Check (Optional but Recommended): In early discovery phases, co-administer the compound with 1-aminobenzotriazole (ABT), a pan-CYP450 inhibitor[2].
Causality: This validates whether any observed lack of efficacy is strictly due to rapid cytochrome P450-mediated metabolism, isolating intrinsic compound potency from metabolic liability.
Efficacy Readout: Quantify parasitemia via bioluminescence imaging on Day 0 (3 days post-infection) and Day 6[2].
Quantitative Data Summary
The table below consolidates the experimental data, highlighting the critical relationship between PK parameters and in vivo success.
Compound
Target / Indication
In Vitro Potency (IC50)
In Vivo Model
Plasma Half-Life (
t1/2
)
In Vivo Efficacy Outcome
YH264
MDM2-p53 / Oncology
18.3 µM
HCT 116 Xenograft (SCID)
147 min
Failed: No tumor growth inhibition
YH263
MDM2-p53 / Oncology
8.9 µM
HCT 116 Xenograft (SCID)
263 min
Failed: No tumor growth inhibition
WW751
MDM2-p53 / Oncology
3.1 µM
HCT 116 Xenograft (SCID)
< 120 min
Failed: No tumor growth inhibition
Compound 54
T. cruzi / Chagas
16 nM
Balb/c Murine Infection
Extended (via scaffold hop)
Success: Undetectable parasitemia (Day 6)
Benznidazole
T. cruzi / Chagas
Standard of Care
Balb/c Murine Infection
N/A
Success: Positive Control Baseline
Standardized Workflow for Pyrazole Evaluation
To ensure rigorous validation of novel pyrazole derivatives, adhere to the following integrated PK/PD workflow:
Fig 2: Standardized in vivo workflow for evaluating pyrazole compound efficacy and PK/PD.
Conclusion
The pyrazole scaffold offers immense potential, but in vitro potency is merely the starting line. As demonstrated by the MDM2-p53 inhibitors, highly potent molecules will fail in vivo if they possess severe metabolic liabilities. Conversely, as seen with the N-ethylurea pyrazoles for Chagas disease, rational structural modifications that prioritize metabolic stability can yield profound in vivo success. Application scientists must prioritize early PK profiling alongside efficacy models to make informed, data-driven "Go/No-Go" decisions.
References
Christner SM, Clausen DM, et al. "In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction." Cancer Chemother Pharmacol. 2015. Available at:[Link]
Varghese S, Rahmani R, et al. "Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi." ACS Med Chem Lett. 2019. Available at:[Link]
Comparative
A Senior Scientist's Guide to Comparing the Pharmacokinetic Profiles of Pyrazole-Based Derivatives
Introduction: The Pyrazole Scaffold and the Imperative of Pharmacokinetics The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold and the Imperative of Pharmacokinetics
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, from the anti-inflammatory celecoxib to potent anticancer agents.[1][3][4] However, the journey from a promising hit compound to a clinically effective drug is fraught with challenges, chief among them being the optimization of its pharmacokinetic profile.
Pharmacokinetics (PK), the study of how an organism affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. A compound's ADME properties dictate its concentration and persistence in the body, which in turn governs its efficacy and toxicity. For researchers in drug development, a deep understanding of the PK profile of a chemical series, such as pyrazolyl-oxolane or other pyrazole derivatives, is not merely academic—it is the critical determinant of a program's success.
This guide provides an in-depth comparison of the pharmacokinetic profiles of representative pyrazole derivatives, grounded in experimental data. It is designed for researchers and drug development professionals, offering not just data, but the strategic and methodological reasoning behind its acquisition. We will explore the causal links between chemical structure and pharmacokinetic behavior and provide detailed, field-proven protocols for key experimental workflows.
Comparative Pharmacokinetic Analysis of Pyrazole Derivatives
To illustrate the diversity in pharmacokinetic profiles within the broader pyrazole class, we will compare two distinct derivatives from recent literature: a novel pyrazolone Cyclin-Dependent Kinase 9 (CDK9) inhibitor, designated here as Compound 6 , and a vasorelaxant pyrazole-tetrazole prototype, LQFM020 .[5][6] While not pyrazolyl-oxolanes, these compounds serve as excellent, data-rich surrogates to demonstrate the comparative principles.
The pharmacokinetic parameters of these compounds reveal significant differences in their systemic exposure and persistence, highlighting how subtle structural changes can dramatically alter a drug's fate in the body.
Table 1: Comparative Pharmacokinetic Parameters of Representative Pyrazole Derivatives
| Absolute Bioavailability | Not Reported | The fraction of the oral dose that reaches systemic circulation. |
Note: Direct comparative data for Compound 6 was focused on biodistribution rather than standard plasma PK parameters in the cited study.[5] The study on Compound 6 utilized radiolabeling to assess its distribution into solid tumors, demonstrating potent targeting capabilities, which is a crucial aspect of its overall pharmacokinetic and pharmacodynamic profile.[5][7] In contrast, the study on LQFM020 provides a classic plasma pharmacokinetic profile, essential for understanding its systemic behavior.[6]
Core Experimental Methodologies: A Practical Guide
The trustworthiness of any pharmacokinetic comparison hinges on the rigor of the underlying experimental methods. Here, we detail the essential, self-validating protocols for conducting preclinical in vivo PK studies and the subsequent bioanalytical quantification.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a standard procedure for determining the plasma concentration-time profile of a novel pyrazole derivative after oral administration. The choice of a rodent model, such as the Wistar rat, is a well-established standard for initial preclinical PK assessments due to its physiological and metabolic similarities to humans and extensive historical data.
Methodology:
Animal Acclimatization: House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week prior to the study, with free access to standard chow and water.
Dose Formulation: Prepare the test compound (e.g., LQFM020) as a homogenous suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The choice of vehicle is critical; it must solubilize or suspend the compound without altering its intrinsic absorption characteristics.
Administration: Fast animals overnight (approx. 12 hours) prior to dosing to minimize variability in gastric emptying. Administer a single oral dose (e.g., 50 mg/kg) via oral gavage.
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until bioanalysis. This deep-freezing is crucial to prevent degradation of the analyte.
The logical workflow for this experimental protocol is visualized below.
Caption: Workflow for an in vivo oral pharmacokinetic study.
Bioanalytical Quantification via LC-MS/MS
Accurate quantification of the drug in plasma is non-negotiable.[8] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[9][10]
Methodology:
Sample Preparation (Protein Precipitation): This is a rapid and effective method for removing the majority of plasma proteins that interfere with analysis.[11]
Thaw plasma samples on ice.
To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an internal standard (IS). The IS is a molecule structurally similar to the analyte, added at a known concentration to correct for variability in sample processing and instrument response.
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
Transfer the clear supernatant to a 96-well plate or autosampler vial for injection.
Chromatographic Separation:
System: A UHPLC or HPLC system.
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for small molecules like pyrazole derivatives.
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient elution ensures that the analyte is well-separated from endogenous plasma components.
Flow Rate: 0.4 mL/min.
Mass Spectrometric Detection:
System: A triple quadrupole mass spectrometer.
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.
Detection: Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor ion-to-product ion transition for the analyte and the IS, virtually eliminating interference and ensuring accurate quantification.
Data Analysis:
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of spiked calibration standards in blank plasma.
Quantify the concentration of the unknown study samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Metabolic Pathways and Structure-Pharmacokinetic Relationships
The metabolism of a drug is a primary driver of its clearance and half-life. The pyrazole ring itself can be subject to metabolic transformation.[12] Common metabolic pathways for pyrazole-containing compounds include oxidation (often mediated by Cytochrome P450 enzymes), hydroxylation, and subsequent conjugation with glucuronic acid to form more water-soluble metabolites that can be readily excreted.[12]